tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSINZNBWVJILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427802 | |
| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361345-40-6 | |
| Record name | tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide details a reliable and efficient two-step synthesis pathway for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and development. The synthesis involves an initial reductive amination to form the nitro-intermediate, followed by a catalytic hydrogenation to yield the final amino product. This document provides comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step process starting from commercially available reagents: tert-butyl piperazine-1-carboxylate and 3-nitrobenzaldehyde.
Step 1: Reductive Amination
The first step involves the formation of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate. This is accomplished via a reductive amination reaction between tert-butyl piperazine-1-carboxylate and 3-nitrobenzaldehyde. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is typically employed for this transformation.
Step 2: Nitro Group Reduction
The subsequent step is the reduction of the nitro group on the benzene ring of the intermediate to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method to achieve this, yielding the desired final product.
Synthesis Scheme
A high-level overview of the two-step synthesis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Parameter | Step 1: Reductive Amination | Step 2: Nitro Reduction |
| Product | tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate | This compound |
| Molecular Formula | C₁₆H₂₃N₃O₄ | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 321.37 g/mol | 291.39 g/mol [1] |
| Typical Yield | 85-95% | 90-98% |
| Purity (by HPLC) | >95% | >97%[2] |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
This procedure details the reductive amination of 3-nitrobenzaldehyde with tert-butyl piperazine-1-carboxylate.
Materials:
-
3-Nitrobenzaldehyde
-
tert-Butyl piperazine-1-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-nitrobenzaldehyde (1.0 eq) in dichloromethane (DCM), add tert-butyl piperazine-1-carboxylate (1.05 eq).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate as an off-white to pale yellow solid.
Step 2: Synthesis of this compound
This protocol describes the reduction of the nitro intermediate to the final amino product.
Materials:
-
tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Celite
Procedure:
-
Dissolve tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of Pd).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed (usually 4-8 hours).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the reaction solvent (methanol or ethanol).
-
Combine the filtrates and concentrate under reduced pressure to afford this compound as a white to off-white solid. The product is often of high purity and may not require further purification.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification process.
A step-by-step workflow for the synthesis of the target compound.
References
In-Depth Technical Guide: Characterization of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, proposed synthetic route, and analytical characterization, offering valuable insights for researchers utilizing this compound in the development of novel therapeutics.
Core Compound Information
This compound is a bifunctional molecule incorporating a protected piperazine moiety and a primary aromatic amine. This structure makes it a versatile intermediate for the synthesis of a wide range of biologically active compounds. The Boc-protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, while the amino group serves as a handle for further functionalization.
| Property | Value |
| CAS Number | 361345-40-6 |
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 291.39 g/mol |
| Boiling Point | 416.6±40.0 °C at 760 mmHg |
| Density | 1.136±0.06 g/cm³ |
Synthesis and Characterization
Experimental Protocol: Synthesis
Reaction: Reduction of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
Materials:
-
tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (H₂) or a hydrogen donor like ammonium formate
Procedure:
-
Dissolve tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stirrer.
-
Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
The reaction vessel is then placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Predicted Analytical Data
Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons: Signals in the range of 6.5-7.2 ppm, corresponding to the protons on the 3-aminobenzyl group. The substitution pattern will lead to characteristic splitting patterns.
-
Benzyl Protons: A singlet around 3.4-3.6 ppm, corresponding to the -CH₂- group connecting the piperazine and phenyl rings.
-
Piperazine Protons: Broad signals in the range of 2.3-3.6 ppm, corresponding to the eight protons of the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen will appear at a different chemical shift than those adjacent to the benzyl-substituted nitrogen.
-
tert-Butyl Protons: A sharp singlet at approximately 1.4 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
-
Amine Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically appearing between 3.5 and 5.0 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the range of 113-148 ppm. The carbon bearing the amino group will be significantly shielded.
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Carbonyl Carbon: A signal around 154 ppm for the carbonyl group of the Boc protector.
-
tert-Butyl Carbon: A quaternary carbon signal around 80 ppm and the methyl carbons around 28 ppm.
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Benzyl Carbon: A signal around 63 ppm for the benzylic -CH₂- group.
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Piperazine Carbons: Signals in the range of 43-53 ppm for the four distinct carbons of the piperazine ring.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 291.20.
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[M+H]⁺ Peak: Expected at m/z = 292.21 in ESI+ mode.
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Fragmentation: Common fragmentation patterns would include the loss of the Boc group (100 amu) or the tert-butyl group (57 amu), and cleavage of the benzyl-piperazine bond.
Role in Drug Discovery and Development
Piperazine derivatives are a cornerstone in medicinal chemistry, featuring in a vast array of approved drugs with diverse therapeutic applications. This is due to the piperazine ring's ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for interacting with various biological targets.
While specific biological activities for this compound are not extensively documented in public literature, its utility as a synthetic intermediate is paramount. It serves as a crucial building block for creating libraries of compounds to be screened against various biological targets. The primary amino group allows for the introduction of diverse functionalities through reactions such as acylation, sulfonylation, and reductive amination, enabling the exploration of structure-activity relationships (SAR).
Logical Workflow for Utilizing this Building Block in Drug Discovery
The following diagram illustrates a typical workflow where this compound is employed in the early stages of drug development.
Caption: A logical workflow for utilizing the title compound in a drug discovery program.
Potential Signaling Pathway Involvement of Downstream Products
Given the prevalence of the piperazine scaffold in neuropharmacology, derivatives of this compound could potentially modulate various signaling pathways in the central nervous system. For instance, many piperazine-containing drugs target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified, hypothetical signaling cascade that could be modulated by a downstream derivative.
Caption: A potential signaling pathway modulated by a derivative of the title compound.
Conclusion
This compound is a valuable and versatile building block for the synthesis of compound libraries aimed at drug discovery. Its characterization, though not fully detailed in publicly accessible literature, can be reliably inferred from established synthetic routes and the analysis of analogous structures. The strategic use of this intermediate allows for the systematic exploration of chemical space and the development of novel therapeutic agents targeting a wide range of biological pathways. This guide provides a foundational understanding for researchers and professionals working with this important chemical entity.
Navigating the Molecular Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectra of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) characterization of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra, outlines experimental protocols for data acquisition, and presents a logical workflow for NMR-based structural elucidation, a critical component in the drug discovery and development pipeline.
Predicted NMR Spectral Data
Due to the limited availability of publicly accessible, fully assigned experimental spectra for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are derived from the analysis of structurally analogous compounds, including various substituted benzylpiperazines and aromatic amines, and foundational principles of NMR spectroscopy. The use of deuterated chloroform (CDCl₃) as a solvent is assumed, with tetramethylsilane (TMS) as the internal standard (0.00 ppm).
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, piperazine, and tert-butyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 6.50 - 7.10 | Multiplet | 4H |
| Benzylic (-CH₂-Ar) | 3.45 | Singlet | 2H |
| Piperazine (-CH₂-N-CH₂-) | 3.40 (Boc-adjacent) | Triplet | 4H |
| Piperazine (-CH₂-N-CH₂-) | 2.45 (Benzyl-adjacent) | Triplet | 4H |
| Amino (-NH₂) | 3.60 | Broad Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | 1.45 | Singlet | 9H |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (Boc, C=O) | 154.8 |
| Quaternary (Boc, -C(CH₃)₃) | 79.5 |
| Aromatic (C-NH₂) | 146.0 |
| Aromatic (C-CH₂) | 139.0 |
| Aromatic (CH) | 129.0, 118.0, 115.0, 114.0 |
| Benzylic (-CH₂) | 62.5 |
| Piperazine (Boc-adjacent) | 52.5 |
| Piperazine (Benzyl-adjacent) | 44.0 |
| tert-Butyl (-CH₃) | 28.4 |
Experimental Protocols for NMR Data Acquisition
The following section details a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Dissolution: Ensure complete dissolution by gentle vortexing or brief sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): 16 ppm, centered at approximately 6 ppm.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans (NS): 1024 to 4096, to achieve adequate signal-to-noise ratio.
-
Relaxation Delay (D1): 2-5 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 220 ppm, centered at approximately 100 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration and Peak Picking: For ¹H spectra, integrate all signals and pick the peak positions. For ¹³C spectra, perform peak picking.
Visualization of the NMR Workflow
The following diagrams illustrate the logical flow of NMR data acquisition and its role in the structural elucidation process within a drug development context.
Caption: Workflow for NMR Data Acquisition and Processing.
Caption: Logical Pathway for NMR-Based Structural Elucidation.
In-Depth Mass Spectrometry Analysis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted mass spectrometry analysis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines a detailed experimental protocol for analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and presents a predicted fragmentation pathway based on the known behavior of analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted Quantitative Mass Spectrometry Data
The following table summarizes the predicted key ions for this compound when analyzed by electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode. The molecular formula of the compound is C16H25N3O2, with a monoisotopic mass of 291.1947 Da.[1][2]
| Predicted m/z | Ion Formula | Proposed Fragmentation Pathway |
| 292.2025 | [C16H26N3O2]+ | Protonated molecule [M+H]+ |
| 236.1492 | [C12H18N3O2]+ | Loss of isobutylene (-C4H8, 56 Da) from the tert-butyl group |
| 192.1546 | [C11H18N3]+ | Loss of the entire Boc group (-C5H8O2, 100 Da) |
| 175.1284 | [C11H15N2]+ | Cleavage of the piperazine ring |
| 107.0735 | [C7H9N]+ | Formation of the aminobenzyl cation |
| 91.0548 | [C7H7]+ | Formation of the tropylium ion from the benzyl group |
Predicted Fragmentation Pathway
The fragmentation of protonated this compound is anticipated to proceed through several key pathways, driven by the lability of the Boc protecting group and the bonds of the piperazine ring.
Predicted fragmentation pathway of the target compound.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using LC-MS/MS is provided below. Optimization of these parameters may be necessary for specific instrumentation and sample matrices.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create working standard solutions for calibration curves.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction may be required to remove interferences.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS)
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms.
-
Source Parameters:
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.
-
Drying Gas (Nitrogen): Flow rate to be optimized for the specific instrument.
-
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]+ at m/z 292.2.
-
Product Ion Scan (MS/MS): Select the [M+H]+ ion as the precursor and perform collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to obtain a characteristic fragmentation pattern.
-
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Workflow for LC-MS/MS analysis.
References
Physical and chemical properties of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and purification methods for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies and structured data to facilitate its application in the laboratory.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol .[1] It is also known by its CAS Number: 361345-40-6.[2][3] The structural and key physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate | N/A |
| CAS Number | 361345-40-6 | [2][3] |
| Molecular Formula | C16H25N3O2 | [1] |
| Molecular Weight | 291.39 g/mol | [1] |
| Appearance | Solid (predicted) | [2] |
| Melting Point | 107 °C | [2] |
| Boiling Point (Predicted) | 416.6±40.0 °C | [2] |
| Density (Predicted) | 1.136±0.06 g/cm³ | [2] |
Synthesis and Purification
Proposed Synthesis: Reductive Amination
The proposed synthesis involves the reaction of 3-aminobenzaldehyde and tert-butyl piperazine-1-carboxylate in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃).
Reaction Scheme:
Caption: Proposed synthesis of the target compound via reductive amination.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 equivalent) and tert-butyl piperazine-1-carboxylate (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified using silica gel column chromatography.
Experimental Protocol:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol) to determine an optimal eluent for separation.
-
Column Chromatography: Pack a glass column with silica gel slurried in the chosen non-polar solvent of the eluent system. Load the crude product onto the column and elute with the determined solvent system to separate the desired product from impurities.
-
Product Collection and Analysis: Collect the fractions containing the purified product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Characterization (Predicted)
While specific spectral data for this compound is not widely published, the following are the expected characterizations based on its structure.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the tert-butyl group, the piperazine ring, the benzyl group, and the aromatic ring.
-
¹³C NMR: The spectrum would display peaks for the carbons of the tert-butyl group, the piperazine ring, the benzyl methylene group, and the aromatic carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.39 g/mol ).
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively reported in scientific literature. However, the aminobenzylpiperazine scaffold is present in a variety of compounds with known biological activities. Derivatives of this scaffold have been investigated for their potential as therapeutic agents in areas such as oncology and neuroscience.
The primary amino group on the benzyl ring and the secondary amine of the piperazine (after deprotection of the Boc group) provide reactive sites for further chemical modifications, making this compound a versatile building block in medicinal chemistry for the synthesis of more complex molecules and compound libraries for drug screening.
Potential Experimental Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of new chemical entities.
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this compound. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data and established chemical principles. All laboratory work should be conducted by trained professionals in a suitably equipped facility, following all applicable safety guidelines.
References
CAS number 219910-67-1 properties and structure
An In-depth Technical Guide to TAN-67 (SB-205607)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, structure, and biological activity of the chemical compound TAN-67, also known by its synonym SB-205607. While the initially provided CAS number 219910-67-1 is not the primary identifier for this compound, it is associated with TAN-67, for which the primary CAS number is 148545-09-9.
Chemical Identity and Structure
TAN-67 is a potent and selective non-peptidic agonist for the δ-opioid receptor. Its chemical structure and identity are detailed below.
Table 1: Compound Identification
| Identifier | Value |
| Primary CAS Number | 148545-09-9[1][2] |
| Synonyms | SB-205607, (-)-TAN-67[1] |
| IUPAC Name | 3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol[1] |
| Molecular Formula | C₂₃H₂₄N₂O[1][2] |
| Molecular Weight | 344.45 g/mol [1] |
| Chemical Structure |
|
Physicochemical Properties
A summary of the key physicochemical properties of TAN-67 is presented in Table 2.
Table 2: Physicochemical Properties of TAN-67
| Property | Value | Source |
| Molecular Weight | 344.4 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis
The synthesis of racemic and optically active TAN-67 has been described in the scientific literature. The enantiomers of racemic TAN-67 were synthesized from the corresponding optically active 6-oxodecahydroisoquinoline. This key intermediate was obtained through fractional recrystallization of its optically pure di-p-toluoyl tartaric acid salt.[3][4] A novel class of heterocycle-fused octahydroisoquinoline derivatives, including TAN-67, was synthesized based on the "message-address" concept and the accessory site hypothesis for the design of selective non-peptide δ-opioid receptor agonists.[5]
Biological Activity and Mechanism of Action
TAN-67 is a potent and highly selective agonist for the δ₁-opioid receptor subtype.[2] It exhibits significant antinociceptive (pain-relieving) properties.[5] The (-)-enantiomer of TAN-67 is the active form that produces profound antinociceptive effects, whereas the (+)-enantiomer has been reported to induce hyperalgesia (increased sensitivity to pain).[3][6]
The mechanism of action for the cardioprotective effects of TAN-67 involves the activation of Gᵢ/ₒ proteins and the subsequent opening of ATP-sensitive potassium (KATP) channels.[7][8] In the central nervous system, (-)-TAN-67 enhances the release of dopamine in the nucleus accumbens through a mechanism that involves the generation of free radicals and the subsequent release of glutamate, which then acts on NMDA receptors.[6]
Quantitative Biological Data
The following table summarizes the key quantitative data regarding the biological activity of TAN-67.
Table 3: Quantitative Biological Data for TAN-67
| Parameter | Value | Receptor/Assay | Species | Source |
| Kᵢ | 1.12 nM | δ-opioid receptor | Guinea-pig | Nagase et al., 1998[5] |
| Kᵢ | 0.647 nM | human δ-opioid receptor | Human | Knap et al., 1996[9] |
| IC₅₀ | 6.61 nM | Mouse vas deferens assay | Mouse | Nagase et al., 1998[5] |
| IC₅₀ | 3.65 nM | Mouse vas deferens assay ((-)-TAN-67) | Mouse | Fujii et al., 2001[3][4] |
| EC₅₀ | 1.72 nM | Inhibition of forskolin-stimulated cAMP accumulation | Human δ-opioid receptors in CHO cells | Knap et al., 1996[9] |
| EC₅₀ | 1520 nM | Inhibition of forskolin-stimulated cAMP accumulation | Human μ-opioid receptors in B82 mouse fibroblast cells | Knap et al., 1996[9] |
Experimental Protocols
Receptor Binding Assay (Radioligand Displacement)
A detailed protocol for determining the binding affinity (Kᵢ) of TAN-67 for the δ-opioid receptor is as follows:
-
Preparation of Membranes: Prepare crude membrane fractions from guinea-pig brain tissue or from cells expressing the cloned human δ-opioid receptor.
-
Radioligand: Use a selective δ-opioid receptor radioligand, such as [³H]naltrindole.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (TAN-67). The incubation is typically carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified by liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Acetic Acid-Induced Writhing Test for Antinociceptive Activity
This protocol is used to evaluate the analgesic properties of TAN-67 in mice:
-
Animals: Use male ddY mice.
-
Drug Administration: Administer TAN-67 subcutaneously (s.c.) at various doses. A control group receives the vehicle.
-
Induction of Writhing: Thirty minutes after drug administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 ml/kg.
-
Observation: Immediately after the acetic acid injection, place the mice in individual observation cages.
-
Data Collection: Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse during a 10-minute period, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each dose group compared to the control group. Determine the ED₅₀ (the dose that produces 50% of the maximal effect).
Visualizations
Signaling Pathway of TAN-67
The following diagram illustrates the proposed signaling pathway for the cardioprotective effects of TAN-67.
Caption: Signaling pathway of TAN-67 leading to cardioprotection.
Experimental Workflow for Antinociceptive Activity Assessment
The diagram below outlines the general workflow for assessing the antinociceptive activity of TAN-67.
Caption: Workflow for assessing the antinociceptive activity of TAN-67.
References
- 1. Tan-67 | C23H24N2O | CID 9950038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TAN-67 - Wikipedia [en.wikipedia.org]
- 3. Synthesis of optically active TAN-67, a highly selective delta opioid receptor agonist, and investigation of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational drug design and synthesis of a highly selective nonpeptide delta-opioid agonist, (4aS*,12aR*)-4a-(3-hydroxyphenyl)-2-methyl- 1,2,3,4,4a,5,12,12a-octahydropyrido[3,4-b]acridine (TAN-67) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The non-peptidic delta opioid receptor agonist TAN-67 enhances dopamine efflux in the nucleus accumbens of freely moving rats via a mechanism that involves both glutamate and free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. TAN-67, a delta 1-opioid receptor agonist, reduces infarct size via activation of Gi/o proteins and KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Properties of TAN-67, a nonpeptidic delta-opioid receptor agonist, at cloned human delta- and mu-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-Protected Aminobenzylpiperazine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics such as solubility and bioavailability. The introduction of a tert-butoxycarbonyl (Boc) protecting group offers a versatile handle for synthetic chemists, enabling precise and controlled derivatization to explore a vast chemical space. This technical guide provides a comprehensive review of the literature on Boc-protected aminobenzylpiperazine derivatives, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their roles as modulators of key central nervous system (CNS) targets.
Synthesis of the Boc-Protected Aminobenzylpiperazine Core
The synthesis of Boc-protected aminobenzylpiperazine derivatives typically begins with the mono-protection of piperazine. A common and efficient method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O. Following this, the remaining secondary amine can be functionalized, for instance, through reductive amination with an appropriate aminobenzaldehyde derivative.
A general synthetic approach involves a multi-step process that begins with commercially available materials. One patented method describes the synthesis of N-Boc piperazine from diethanolamine through a three-step process of chlorination, Boc protection, and aminolysis cyclization, which is suitable for industrial-scale production.[1] Another efficient laboratory-scale method is a one-pot procedure starting from readily available N-protected amino acids, which proceeds through an Ugi four-component reaction, Boc-deprotection, intramolecular cyclization, and a final reduction.[2]
Experimental Protocol: General Synthesis of a Substituted N-Boc-aminobenzylpiperazine
This protocol outlines a representative synthesis of a substituted N-Boc-aminobenzylpiperazine derivative.
Step 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the resulting mono-Boc-piperazine by column chromatography on silica gel.
Step 2: Reductive Amination with a Substituted Aminobenzaldehyde
-
Dissolve mono-Boc-piperazine (1 equivalent) and a substituted aminobenzaldehyde (1 equivalent) in a solvent such as methanol or 1,2-dichloroethane.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the stirred solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired Boc-protected aminobenzylpiperazine derivative.
Step 3: Boc-Deprotection (if required) The Boc protecting group is stable under basic conditions but can be readily removed under acidic conditions to liberate the free amine for further functionalization.[3]
-
Dissolve the Boc-protected compound in a solvent such as DCM.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Biological Activities and Therapeutic Potential
Boc-protected aminobenzylpiperazine derivatives have been extensively explored for their therapeutic potential across a range of diseases, with a significant focus on CNS disorders. The aminobenzylpiperazine moiety is a key pharmacophore that interacts with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[4][5][6]
Modulation of Dopamine Receptors
Dopamine receptors are crucial targets for the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.[7] The D2-like receptor subfamily (D2, D3, and D4) has been a primary focus for the development of aminobenzylpiperazine-based antagonists.[7][8] Structure-activity relationship studies have demonstrated that substitutions on the benzyl ring and the nature of the linker to the piperazine core significantly influence binding affinity and selectivity for dopamine receptor subtypes.[7][8] For instance, certain arylpiperazine derivatives have shown high affinity and selectivity for the D3 receptor over the D2 receptor.[8]
Interaction with Serotonin Receptors
The serotonergic system is implicated in the pathophysiology of depression, anxiety, and other mood disorders.[6] Aminobenzylpiperazine derivatives have been designed as ligands for various serotonin (5-HT) receptor subtypes.[6][9] Specifically, compounds acting as agonists at 5-HT1A receptors and antagonists at 5-HT2A receptors have shown promise as potential antidepressants and anxiolytics.[9][10] The flexibility of the piperazine core allows for the optimization of interactions within the receptor binding pockets of different 5-HT subtypes.
Anticonvulsant and Other Activities
Beyond their effects on monoamine receptors, some N-Boc-piperazine derivatives have been investigated for other biological activities. For example, a series of deprotected N-Boc piperazine-derived Mannich bases were synthesized and evaluated for their anticonvulsant activity, with some compounds showing significant protection in preclinical models of seizures.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative Boc-protected aminobenzylpiperazine derivatives and related compounds from the literature.
| Compound ID | Target(s) | Activity Type | IC50 / Ki (nM) | Reference |
| Dopamine Receptor Ligands | ||||
| LS-3-134 | D3 Dopamine Receptor | Partial Agonist | Ki = 0.17 | [8] |
| Compound 8w | D4 Dopamine Receptor | Antagonist | Ki = 165 | [12] |
| Benzimidazolone 19 | D1/D5 Dopamine Receptor | Antagonist | High Potency | [13] |
| Benzimidazolone 20 | D1/D5 Dopamine Receptor | Antagonist | High Potency | [13] |
| Serotonin Receptor Ligands | ||||
| Coumarin Derivative 39 | 5-HT Receptor | Inhibitor | IC50 = 93 | [4] |
| Compound 4p | 5-HT1A/5-HT2C Receptors | Modulator | In vivo activity | [10] |
| Compound 3o | 5-HT1A Receptor | Modulator | In vivo activity | [10] |
| Other Activities | ||||
| Mannich Base 1a | Anticonvulsant | - | Good protection in PTZ model | [11] |
| Mannich Base 1c | Anticonvulsant | - | Good protection in MES model | [11] |
Note: "High Potency" indicates that the source mentions high potency without providing a specific numerical value in the abstract.
Key Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a simplified signaling pathway relevant to the study of Boc-protected aminobenzylpiperazine derivatives.
Caption: Synthetic workflow for aminobenzylpiperazine derivatives.
Caption: Simplified D2 receptor antagonist signaling pathway.
Conclusion
Boc-protected aminobenzylpiperazine derivatives represent a versatile and highly valuable class of compounds in drug discovery. The synthetic tractability afforded by the Boc protecting group, combined with the favorable pharmacological properties of the aminobenzylpiperazine scaffold, has enabled the development of potent and selective modulators of key CNS targets. The extensive research into their interactions with dopamine and serotonin receptors underscores their potential for the treatment of a wide range of neurological and psychiatric disorders. Future work in this area will likely focus on the fine-tuning of subtype selectivity to minimize off-target effects and the exploration of novel therapeutic applications for this promising chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jgtps.com [jgtps.com]
- 12. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate: A Technical Whitepaper
Disclaimer: This document provides a technical overview of the potential biological activities of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is extrapolated from studies on structurally related piperazine derivatives and general principles of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals as a speculative framework for potential areas of investigation.
Introduction
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] Its unique physicochemical properties, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, make it a versatile building block in drug design.[2] The compound of interest, this compound, incorporates several key features: a Boc-protected piperazine for synthetic manipulation, a flexible benzyl linker, and a primary aromatic amine that can serve as a handle for further derivatization or as a pharmacophoric element.
Given its structural motifs, this compound is a valuable intermediate for the synthesis of more complex molecules. The presence of the 3-aminobenzyl group suggests potential interactions with a variety of biological targets, and its derivatives could foreseeably exhibit a range of biological activities, including but not limited to antimicrobial, anticancer, and central nervous system (CNS) effects.[3][4][5]
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of 1-Boc-piperazine with a suitable 3-aminobenzyl halide or a related electrophile. The Boc protecting group allows for selective functionalization of one of the piperazine nitrogens, preventing side reactions.[6]
Diagram 1: General Synthetic Workflow
Caption: A potential synthetic route to the target compound.
Potential Biological Activities and Structure-Activity Relationships (SAR)
While no direct data exists for the title compound, the broader family of piperazine derivatives has been extensively studied. The following sections outline potential activities based on this body of literature.
Antimicrobial and Antifungal Activity
Piperazine derivatives are known to possess significant antimicrobial and antifungal properties.[3][7] The mechanism of action can vary but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.
Table 1: Representative Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Organism | Activity (MIC in µg/mL) | Reference |
| Phenylpiperazine derivatives | Staphylococcus aureus | 6.25 - 25.0 | [8] |
| Phenylpiperazine derivatives | Escherichia coli | 6.25 - 25.0 | [8] |
| Pyrimidine-piperazine hybrids | Aspergillus niger | >40 | [7] |
| Pyrimidine-piperazine hybrids | Candida albicans | >40 | [7] |
The structure-activity relationship for antimicrobial piperazines often points to the importance of lipophilicity and the nature of the substituents on the second nitrogen of the piperazine ring. The 3-aminobenzyl moiety could serve as a scaffold for derivatization to optimize these properties.
Anticancer Activity
Numerous piperazine-containing compounds have been investigated as anticancer agents.[4][9] Their mechanisms of action are diverse and include kinase inhibition, induction of apoptosis, and cell cycle arrest.[10][11]
Table 2: Representative Anticancer Activity of Piperazine Derivatives
| Compound Class | Cell Line | Activity (IC50 in µM) | Reference |
| Alepterolic acid-piperazine hybrids | MDA-MB-231 (Breast Cancer) | 5.55 ± 0.56 | [4] |
| Vindoline-piperazine conjugates | MDA-MB-468 (Breast Cancer) | 1.00 | [12] |
| Benzothiazole-piperazine derivatives | HUH-7 (Hepatocellular Carcinoma) | Varies | [9] |
| Bergenin-piperazine hybrids | Tongue and Oral Cancer Cells | <100 | [11] |
The development of potent anticancer piperazine derivatives often involves the introduction of aromatic or heteroaromatic groups that can engage in specific interactions with the target protein. The 3-aminobenzyl group of the title compound is a prime site for such modifications.
Central Nervous System (CNS) Activity
The piperazine ring is a common feature in drugs targeting the CNS, including antidepressants, antipsychotics, and anxiolytics.[1][5] These compounds often act on neurotransmitter receptors, such as serotonin and dopamine receptors.
Table 3: Representative CNS Receptor Binding of Piperazine Derivatives
| Compound Class | Target | Activity (Ki in nM) | Reference |
| Arylalkyl 4-benzyl piperazines | Sigma Receptors | Nanomolar range | [13] |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor | 3.2 | [14] |
| Prazosin-related piperazines | α1-adrenoceptors | High affinity | [15] |
Structure-activity relationship studies have shown that the nature of the substituent on the piperazine nitrogen is critical for receptor affinity and selectivity.[16] The 3-aminobenzyl group could be elaborated to mimic the pharmacophores of known CNS-active drugs.
Experimental Protocols
The following are representative experimental protocols that could be employed to evaluate the biological activity of this compound and its derivatives.
In Vitro Antimicrobial Susceptibility Testing
A standard microbroth dilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of bacteria and fungi.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
-
Incubation: The standardized inoculum is added to each well of the microtiter plate. The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 2: Workflow for Antimicrobial Screening
Caption: A typical workflow for determining the MIC of a compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic potential of a compound against cancer cell lines.[4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Radioligand Binding Assay for CNS Receptors
To assess the affinity of a compound for a specific CNS receptor (e.g., a serotonin receptor), a competitive radioligand binding assay can be performed.[14]
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Setup: The membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of the test compound.
-
Incubation and Filtration: After incubation to reach equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the bound and free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Ki Calculation: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the inhibitory constant (Ki).
Potential Signaling Pathway Involvement
Given the prevalence of piperazine-containing drugs that target G-protein coupled receptors (GPCRs) in the CNS, a plausible hypothesis is that derivatives of this compound could modulate GPCR signaling.[1]
Diagram 3: Hypothetical GPCR Signaling Pathway
Caption: A potential mechanism of action via a GPCR pathway.
Conclusion
While this compound is currently positioned as a synthetic intermediate, its structural features suggest that its derivatives hold considerable potential for biological activity. Based on extensive research into the piperazine scaffold, promising avenues for investigation include antimicrobial, anticancer, and CNS applications. The 3-amino group provides a versatile point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and potential mechanisms of action outlined in this whitepaper provide a foundational framework for initiating the biological evaluation of this and related compounds. Further research is warranted to synthesize and test derivatives to elucidate their specific biological profiles.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 4. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 10. ijpsr.com [ijpsr.com]
- 11. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 15. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Genesis and Evolution of Aminobenzylpiperazines: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Profiling of a Versatile Class of Bioactive Compounds
Abstract
The aminobenzylpiperazine scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of aminobenzylpiperazine compounds, from the initial synthesis of the parent molecule, benzylpiperazine (BZP), to the development of highly functionalized derivatives. We delve into the key synthetic methodologies, structure-activity relationships (SAR), and the evolution of their therapeutic applications, with a particular focus on their interactions with central nervous system targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of relevant signaling pathways to facilitate a deeper understanding of this important chemical class.
A Serendipitous Beginning: The History of Benzylpiperazine
The story of aminobenzylpiperazine compounds begins with the synthesis of its foundational structure, 1-benzylpiperazine (BZP). First synthesized in 1944 by Burroughs Wellcome & Company, BZP's initial exploration was not for its psychoactive properties.[1][2][3] Early investigations primarily centered on its potential as an anthelmintic (anti-parasitic) agent for veterinary use.[1][2] However, during these studies, unexpected side effects were observed, hinting at a different pharmacological profile.
In the 1970s, interest in BZP was rekindled, this time for its potential as an antidepressant.[1][2][4] Researchers discovered that BZP exhibited amphetamine-like stimulant effects, which ultimately led to the discontinuation of its development as a therapeutic agent due to its potential for abuse.[1][2][3] This very property, however, led to its emergence as a recreational substance in the 1990s, often found in "party pills."[1] BZP's mechanism of action involves the release and inhibition of the reuptake of key neurotransmitters, including dopamine, serotonin, and norepinephrine.[5][6] This multifaceted interaction with monoaminergic systems laid the groundwork for the development of more complex and specific aminobenzylpiperazine derivatives.
Synthetic Strategies and Core Structure-Activity Relationships
The synthesis of the benzylpiperazine core is adaptable, allowing for extensive chemical modifications. A common and straightforward method involves the reaction of piperazine with benzyl chloride.[6]
A general synthetic scheme is presented below:
Further functionalization of the benzyl ring, particularly with an amino group, and modifications to the second nitrogen of the piperazine ring have led to the development of compounds with a wide range of pharmacological activities. Key structure-activity relationships (SAR) have been established through the synthesis and evaluation of numerous derivatives. For instance, the nature and position of substituents on the aryl ring, as well as the groups attached to the N4-position of the piperazine, have been shown to be critical for affinity and selectivity towards various receptors.
Pharmacological Profile: Targeting the Central Nervous System
Aminobenzylpiperazine derivatives have been extensively studied for their effects on the central nervous system, with many compounds exhibiting high affinity for dopamine and serotonin receptors. This has led to their investigation as potential antipsychotic, antidepressant, and anxiolytic agents.
Dopamine Receptor Interactions
A significant number of aminobenzylpiperazine compounds have been found to interact with dopamine D2 receptors, a key target for antipsychotic medications. The affinity for the D2 receptor is a strong predictor of the neuroleptic potency of a compound.[7]
Serotonin Receptor Interactions
The serotonergic system is another primary target for this class of compounds. Derivatives have been synthesized that show high affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.[4] The interaction with these receptors is central to their potential antidepressant and anxiolytic effects.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities (Ki, nM) of representative aminobenzylpiperazine derivatives for key dopamine and serotonin receptors.
Table 1: Binding Affinities of Aminobenzylpiperazine Derivatives for Dopamine Receptors
| Compound | D2 Ki (nM) | D3 Ki (nM) | Reference |
| PD 158771 | High Affinity | High Affinity | [6] |
| S 15535 | 400 | 248 | [8] |
Table 2: Binding Affinities of Aminobenzylpiperazine Derivatives for Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT3 IC50 (nM) | Reference |
| S 15535 | 0.7 | - | - | [8] |
| mCPP | - | - | High Affinity | [4] |
| NMQ | >10,000 (5-HT1B) | - | Similar to Quipazine | [4] |
Key Experimental Methodologies
The pharmacological characterization of aminobenzylpiperazine compounds relies on a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments.
Radioligand Receptor Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Objective: To determine the inhibitory constant (Ki) of a test compound.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., D2, 5-HT1A).
-
Radioligand with known affinity for the receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).
-
Test compound at various concentrations.
-
Non-specific binding control (a high concentration of a known ligand).
-
Incubation buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.
-
Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Animal behavior models of the mechanisms underlying antipsychotic atypicality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. msudenver.edu [msudenver.edu]
- 5. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elevated plus maze protocol [protocols.io]
Technical Guide: Solubility Profile of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is a bifunctional organic molecule featuring a Boc-protected piperazine moiety and a primary aromatic amine. Such structures are common intermediates in medicinal chemistry, serving as versatile building blocks for the synthesis of complex target molecules, particularly in drug discovery programs. The physicochemical properties of these intermediates, especially solubility, are critical parameters that influence reaction conditions, purification strategies, and the overall efficiency of synthetic routes.
This technical guide provides an in-depth overview of the solubility profile of this compound. While specific, publicly available quantitative solubility data for this exact compound is limited, this document outlines the key factors governing its solubility, presents standardized experimental protocols for its determination, and offers a framework for data presentation and interpretation.
Qualitative Solubility Assessment: Based on its structure, which includes a bulky, hydrophobic tert-butoxycarbonyl (Boc) group and a benzyl group, the compound is expected to have low intrinsic solubility in aqueous media.[1] Conversely, it is predicted to be soluble in various organic solvents, a common characteristic for Boc-protected piperazine derivatives.[2][3] The presence of the basic piperazine nitrogen and the primary amine suggests that the compound's aqueous solubility will be highly dependent on pH.
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several physicochemical factors. Understanding these factors is crucial for its application in synthesis and for the development of analytical methods.
-
Solvent Polarity: The molecule possesses both hydrophobic regions (Boc group, benzyl ring) and polar functional groups (amines, carbamate). Solubility will be highest in organic solvents that can effectively solvate both parts of the molecule, such as alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane).[3]
-
pH: The two amine groups (one in the piperazine ring and the aromatic amine) are basic and can be protonated at acidic pH. Protonation increases the polarity of the molecule, which typically enhances solubility in aqueous solutions. Therefore, a pH-solubility profile is essential for a complete characterization.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions. This relationship is important for processes like crystallization.
-
Crystalline Form: The solid-state properties (polymorphism) of the compound can significantly impact its solubility. Different crystalline forms can exhibit different lattice energies, leading to variations in solubility.
dot
Caption: Key factors influencing the solubility of the target compound.
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized methodologies are required. The "shake-flask" method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[4]
Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the concentration of a compound in a saturated solution that is in equilibrium with the solid drug.
Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer system for a prolonged period until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.
Detailed Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure a suspension remains after equilibrium is reached.[4]
-
Solvent Addition: Add a precise volume of the desired solvent or buffer (e.g., Phosphate-Buffered Saline pH 7.4, Simulated Intestinal Fluids, or various organic solvents) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or on a vial roller system in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This typically requires long incubation times, often 24 hours or more.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at the test temperature to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For high precision, filter the supernatant using a low-binding filter (e.g., 0.45 µm PVDF) to ensure all particulate matter is removed.[5]
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A calibration curve prepared from stock solutions of known concentrations is used for quantification.[7]
-
Data Reporting: The final solubility is reported in units of µg/mL or µM.[7]
dot
Caption: General workflow for thermodynamic solubility determination.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.
Table 1: Solubility of this compound in Various Media
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate-Buffered Saline | 7.4 | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | Data Not Available | Data Not Available | Shake-Flask |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 5.0 | 37 | Data Not Available | Data Not Available | Shake-Flask |
| Methanol | N/A | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Dichloromethane | N/A | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Acetonitrile | N/A | 25 | Data Not Available | Data Not Available | Shake-Flask |
| Water (unbuffered) | ~8-9* | 25 | Data Not Available | Data Not Available | Shake-Flask |
*Note: The pH of an unbuffered aqueous solution will be influenced by the basicity of the compound itself.
Conclusion
The solubility of this compound is a critical parameter for its effective use in synthetic chemistry and drug development. While specific data is not widely published, its structural features suggest low aqueous solubility that is likely to increase at acidic pH, and good solubility in common organic solvents. The standardized shake-flask protocol detailed in this guide provides a robust framework for researchers to determine its thermodynamic solubility across a range of relevant conditions. The resulting data is essential for optimizing reaction conditions, developing purification methods, and ensuring the quality and reproducibility of subsequent research.
References
- 1. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. evotec.com [evotec.com]
Material Safety Data Sheet (MSDS) for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety information available for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (CAS No: 361345-40-6). The information herein is compiled from various chemical supplier databases and safety data sheets of analogous compounds, intended to guide trained professionals in the safe handling and use of this substance in a laboratory setting. Due to the absence of a comprehensive, officially published Material Safety Data Sheet (MSDS), some of the presented data are predicted values and should be interpreted with caution.
Section 1: Chemical and Physical Properties
The following table summarizes the known and predicted physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅N₃O₂ | [1] |
| Molecular Weight | 291.39 g/mol | |
| CAS Number | 361345-40-6 | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 107 °C | [2] |
| Boiling Point (Predicted) | 416.6 ± 40.0 °C | [2] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [2] |
| Storage Temperature | Room Temperature, Keep in dark place, Sealed in dry | [2] |
Section 2: Hazard Identification and Safety Precautions
Potential Hazards (based on analogs):
-
Harmful if swallowed.[7]
Precautionary Statements (General Recommendations):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]
-
P270: Do not eat, drink or smoke when using this product.[7][8]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
Section 3: Handling, Storage, and Disposal
Experimental Protocols: General Laboratory Practices
Personal Protective Equipment (PPE) Protocol:
-
Eye Protection: Use chemical safety goggles or glasses that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[9]
-
Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact with the product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[6][9]
-
Skin and Body Protection: Wear a laboratory coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[6]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated place.[9]
-
Store in a dark place under an inert atmosphere.[10]
Spill Cleanup Protocol:
-
Immediate Action: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Cleanup: Sweep up the spilled solid material, taking care to avoid dust formation.[6][9] Place the swept-up material into a suitable, closed, and labeled container for disposal.[6][9]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Personal Protection: Wear appropriate PPE during the entire cleanup process.
Disposal Protocol:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Section 4: First-Aid Measures
The following first-aid measures are general recommendations. Always consult a physician in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[9] |
| Skin Contact | Wash off with soap and plenty of water.[9] |
| Eye Contact | Flush eyes with water as a precaution. Remove contact lenses if present and easy to do. Continue rinsing.[8][9] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] |
Section 5: Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Special Hazards: May emit toxic fumes under fire conditions.
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[9]
Section 6: Stability and Reactivity
-
Reactivity: No specific data available.
-
Chemical Stability: Stable under recommended storage conditions.[9]
-
Incompatible Materials: Strong oxidizing agents.[9]
-
Hazardous Decomposition Products: Hazardous decomposition products may be formed under fire conditions, including carbon oxides, and nitrogen oxides.[9]
Diagrams
The following diagram illustrates a general workflow for handling a chemical spill in a laboratory setting.
Caption: General workflow for responding to a chemical spill.
References
- 1. SDS of this compound, Safety Data Sheets, CAS 361345-40-6 - chemBlink [chemblink.com]
- 2. 361345-40-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate | C11H13ClN2O3 | CID 12218955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. echemi.com [echemi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. watson-int.com [watson-int.com]
- 10. tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate | 170911-92-9 [sigmaaldrich.com]
Technical Guide: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
IUPAC Name: tert-Butyl 4-[(3-aminophenyl)methyl]piperazine-1-carboxylate
CAS Number: 361345-40-6
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds, particularly kinase inhibitors. This document details its chemical identity, physical properties, and a representative synthetic protocol. Furthermore, it explores its application as a building block in the development of therapeutic agents and outlines a detailed experimental protocol for its use in a subsequent synthetic step. While direct biological activity data for this intermediate is not extensively published, its integral role in the synthesis of potent kinase inhibitors underscores its significance in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and a benzylamine moiety. The presence of a primary aromatic amine and a secondary amine within the piperazine ring (after deprotection) makes it a versatile scaffold for combinatorial chemistry and the synthesis of compound libraries.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅N₃O₂ | [1] |
| Molecular Weight | 291.39 g/mol | [1] |
| Appearance | Brown Solid | [1] |
| Melting Point | 107 - 108 °C | [1] |
| CAS Number | 361345-40-6 | [2] |
Synthesis
A common and efficient method for the synthesis of this compound is through reductive amination. This involves the reaction of tert-butyl piperazine-1-carboxylate with 3-nitrobenzaldehyde, followed by the reduction of the resulting nitro group to an amine.
Experimental Protocol: Synthesis via Reductive Amination and Nitro Group Reduction
Step 1: Synthesis of tert-Butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and 3-nitrobenzaldehyde (1.0-1.2 eq.) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate.
Step 2: Reduction of the Nitro Group
-
Dissolve the tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate (1.0 eq.) obtained from the previous step in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) (e.g., 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Application in Synthesis: Preparation of Kinase Inhibitors
This compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors. The primary amine handle allows for the introduction of diverse functionalities, while the Boc-protected piperazine can be deprotected to enable further reactions.
A notable application is its use in the preparation of 2,4-disubstituted pyrimidine derivatives, which have shown potent kinase inhibitory activity. The following is a representative experimental protocol for the reaction of this compound with a pyrimidine core, as described in patent EP1824856B1.[2]
Experimental Protocol: Synthesis of a Pyrimidine Derivative (Illustrative)
This protocol describes a typical reaction where the aminobenzyl moiety of the title compound is used to displace a leaving group on a heterocyclic core.
-
To a solution of a suitable 2-chloro-4-substituted pyrimidine (1.0 eq.) in a solvent such as isopropanol or N,N-dimethylformamide (DMF), add this compound (1.0-1.2 eq.).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.), to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)pyrimidin-2-amine derivative.
Biological Activity and Signaling Pathways
As a synthetic intermediate, this compound is not typically evaluated for its own biological activity. Its significance lies in its incorporation into larger molecules designed to interact with specific biological targets.
The final compounds synthesized using this intermediate, such as the 2,4-disubstituted pyrimidine derivatives mentioned in patent EP1824856B1, are designed as kinase inhibitors.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
While a specific signaling pathway for this compound itself is not applicable, the derivatives it helps create are intended to modulate various kinase-driven signaling cascades.
Below is a generalized representation of a kinase signaling pathway that such derivatives might target.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of two key reactive sites make it an important intermediate for the generation of complex molecules, particularly in the pursuit of novel kinase inhibitors for the treatment of various diseases. The experimental protocols provided in this guide offer a starting point for its synthesis and utilization in further synthetic endeavors. Future research will likely continue to leverage this scaffold to explore new chemical space and develop next-generation therapeutics.
References
Navigating the Commercial Landscape and Synthetic Utility of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic applications of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (CAS No: 361345-40-6). This versatile bifunctional building block is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of drug discovery. This document consolidates supplier information, presents a representative synthetic protocol, and illustrates its utility in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Introduction
This compound is a heterocyclic compound featuring a piperazine ring monosubstituted with a Boc-protecting group and a 3-aminobenzyl moiety. This unique structure provides two reactive sites: a nucleophilic secondary amine within the piperazine ring (after deprotection of the Boc group) and a primary aromatic amine. This dual reactivity makes it a valuable scaffold for the synthesis of diverse and complex molecules, enabling the exploration of new chemical space in medicinal chemistry. The piperazine motif is a common feature in many approved drugs due to its favorable pharmacokinetic properties.
Commercial Availability and Suppliers
The procurement of high-quality starting materials is a critical first step in any research and development endeavor. This compound is commercially available from a number of chemical suppliers. The following table summarizes the offerings from several vendors, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | CAS Number | Purity | Available Quantities | Price (USD) |
| Manchester Organics | 361345-40-6 | Not specified | Bulk quotes available | Contact for pricing |
| Sunway Pharm Ltd. | 361345-40-6 | 97% | 100mg, 250mg, 1g, 5g, 10g, 25g | $32, $54, $67, $224, $417, $833 |
| BOC Sciences | 361345-40-6 | Not specified | Inquire for details | Contact for pricing |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, its synthesis can be reliably achieved through standard organic chemistry reactions. The most common and efficient method is the reductive amination of 3-aminobenzaldehyde with tert-butyl piperazine-1-carboxylate.
General Synthetic Protocol: Reductive Amination
This protocol is a representative method based on established procedures for reductive amination reactions involving piperazine derivatives.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
3-Aminobenzaldehyde (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of tert-butyl piperazine-1-carboxylate in dichloromethane, add 3-aminobenzaldehyde.
-
If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Carefully add sodium triacetoxyborohydride in portions to the reaction mixture. The reaction is typically exothermic.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Expected Outcome:
The final product is typically a solid at room temperature. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery: A Versatile Building Block
This compound serves as a crucial starting material for the synthesis of compounds targeting various biological systems. Its utility is particularly evident in the development of kinase inhibitors and GPCR ligands, two of the most important classes of drug targets.
Role in the Synthesis of Biologically Active Molecules
The diagram below illustrates the logical workflow of how this building block is utilized in the synthesis of more complex, biologically active molecules.
Methodological & Application
Application Note: Protocol for Amide Coupling with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceuticals, including peptides and small molecule therapeutics. The target amine, tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, is a valuable bifunctional building block. It incorporates a nucleophilic primary aniline moiety for amide coupling and a Boc-protected piperazine ring, a common scaffold in drug discovery. This document provides detailed protocols for the efficient coupling of this amine with a generic carboxylic acid (R-COOH) using two widely adopted and effective methodologies: HATU-mediated coupling and EDC/HOBt-mediated coupling.[1]
Data Presentation: Comparison of Common Amide Coupling Conditions
The selection of a coupling reagent is critical and depends on factors such as substrate properties, potential for racemization, and reaction conditions.[1] The following table summarizes typical conditions and expected outcomes for the two protocols detailed below. Yields are illustrative and highly dependent on the specific carboxylic acid substrate, reaction scale, and purification method.
| Coupling Reagent | Additive | Base (equiv.) | Typical Solvent | Reaction Time (h) | Typical Yield (%) | Key Characteristics |
| HATU | None | DIPEA (2.0-3.0) | DMF, DCM, ACN | 1 - 18 | 85 - 95 | High efficiency, rapid reaction, low epimerization; ideal for challenging couplings.[2][3] |
| EDC | HOBt | DIPEA or Et₃N (2.0-3.0) | DMF, DCM | 4 - 24 | 75 - 90 | Cost-effective, water-soluble urea byproduct is easily removed by aqueous workup.[1][4] |
Visualized Reaction Scheme
The following diagram illustrates the general amide coupling reaction between this compound and a carboxylic acid.
References
Application Notes and Protocols for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is a versatile bifunctional molecule widely utilized as a key building block in the synthesis of a diverse range of biologically active compounds. The presence of a Boc-protected piperazine ring and a primary aromatic amine in its structure allows for selective chemical modifications at different positions, making it an attractive scaffold for the development of novel therapeutics. The piperazine moiety is a common feature in many approved drugs, valued for its ability to improve physicochemical properties such as solubility and to establish crucial interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry, focusing on its application in the development of GPR119 agonists for metabolic disorders and as a crucial intermediate in the synthesis of kinase inhibitors for cancer therapy.
Application 1: Synthesis of GPR119 Agonists for Type 2 Diabetes
The G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[2] Derivatives of tert-butyl 4-substituted piperazine have been shown to act as potent GPR119 agonists. The aminobenzyl group of the title compound can be readily diazotized and converted to an azide, which can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") with various alkynes to generate a library of 1,2,3-triazole-containing piperazine derivatives.
Quantitative Data: GPR119 Agonist Activity of Piperazine-Triazole Derivatives
The following table summarizes the in vitro activity of representative piperazine-triazole derivatives as GPR119 agonists. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a GPR119 activation assay.
| Compound ID | Structure | GPR119 EC50 (nM)[3] |
| 3e | tert-butyl 4-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 150 |
| 3g | tert-butyl 4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate | 120 |
| AR231453 (Reference) | A known potent GPR119 agonist | 160 |
Experimental Protocol: GPR119 Agonist cAMP Assay
This protocol describes a method to measure the intracellular cyclic adenosine monophosphate (cAMP) levels in response to GPR119 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2]
Materials:
-
HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds (derivatives of this compound)
-
Reference GPR119 agonist (e.g., AR231453)
-
Forskolin (positive control)
-
DMSO (vehicle control)
-
HTRF cAMP detection kit
-
384-well low-volume white plates
Procedure:
-
Cell Culture: Culture HEK293-hGPR119 cells in the appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend them in the assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds, reference agonist, and forskolin in the assay buffer.
-
Cell Seeding: Seed the cells into a 384-well plate.
-
Compound Addition: Add the diluted compounds and controls to the respective wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
HTRF Detection: Add the HTRF detection reagents according to the manufacturer's protocol.
-
Measurement: Read the plate on an HTRF-compatible reader.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist leads to the activation of the Gαs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The increased cAMP levels activate Protein Kinase A (PKA), ultimately leading to enhanced insulin and GLP-1 secretion.[2]
Caption: GPR119 Signaling Cascade.
Application 2: Intermediate in the Synthesis of Kinase Inhibitors (e.g., Ribociclib)
Arylpiperazine moieties are prevalent in a variety of kinase inhibitors used in cancer therapy.[4] A close analog of the title compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is a key intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor approved for the treatment of certain types of breast cancer.[1][5] The Boc-protected piperazine provides a nucleophilic secondary amine after deprotection, which can be coupled with a suitable heterocyclic core, while the amino group on the pyridine ring is crucial for the final coupling reaction to build the core of the drug.
Experimental Protocol: Synthesis of a Ribociclib Intermediate
The following is a representative protocol for the coupling of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with a pyrrolo[2,3-d]pyrimidine core, a key step in the synthesis of Ribociclib.[2]
Materials:
-
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide
-
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide
-
Dioxane (anhydrous)
Procedure:
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, Pd2(dba)3, BINAP, and sodium tert-butoxide.
-
Solvent Addition: Add anhydrous dioxane to the vessel.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Synthesis Workflow for a Kinase Inhibitor
The general workflow for synthesizing a kinase inhibitor using the piperazine building block involves a multi-step process, often culminating in a key coupling reaction followed by deprotection.
Caption: Kinase Inhibitor Synthesis Workflow.
Conclusion
This compound and its analogs are highly valuable building blocks in medicinal chemistry. Their utility is demonstrated in the synthesis of compounds targeting a range of diseases, from metabolic disorders to cancer. The protocols and data presented here provide a foundation for researchers to explore the potential of this scaffold in their own drug discovery programs. The strategic incorporation of the piperazine moiety can lead to the development of novel drug candidates with improved pharmacological profiles.
References
- 1. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020084389A1 - Ribociclib intermediate and process for preparation thereof - Google Patents [patents.google.com]
- 3. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. mdpi.com [mdpi.com]
Application of Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in Library Synthesis: A Detailed Guide for Drug Discovery Professionals
Introduction
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its unique physicochemical properties, including the ability to form multiple hydrogen bonds and modulate acid-base constants, make it a valuable component in drug design.[3] The strategic introduction of a tert-butoxycarbonyl (Boc) protecting group, as seen in N-Boc-piperazine, offers synthetic versatility by allowing for selective functionalization of the piperazine nitrogens.[4][5] This application note focuses on a specific and highly useful derivative, tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a versatile building block for the combinatorial synthesis of diverse compound libraries aimed at accelerating drug discovery programs.
This bifunctional molecule possesses a Boc-protected piperazine for subsequent modification and a nucleophilic primary amino group on the benzyl ring, which serves as a key handle for diversification. This unique arrangement allows for the construction of libraries with a wide range of functionalities, leading to the rapid exploration of structure-activity relationships (SAR).
Application in Library Synthesis
This compound is an ideal starting material for the synthesis of diverse chemical libraries through various chemical transformations targeting the primary amine. The Boc-protected piperazine nitrogen can be deprotected in a later step to introduce further diversity. Common synthetic strategies for library generation using this building block include:
-
Amide Coupling: The primary amine can be readily acylated with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides to generate a library of amides and sulfonamides.
-
Reductive Amination: Reaction of the amine with a library of aldehydes or ketones under reductive conditions provides access to a wide range of secondary and tertiary amines.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates allows for the straightforward synthesis of urea and thiourea libraries.
-
Buchwald-Hartwig Amination: The amino group can participate in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to generate libraries of diarylamines.[6]
These reactions are generally high-yielding and amenable to parallel synthesis formats, making this building block highly attractive for high-throughput chemistry.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative compound library using this compound as the starting material.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide library from this compound and a diverse set of carboxylic acids using a 96-well plate format.
Materials:
-
This compound
-
A diverse library of carboxylic acids
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
96-well reaction block
-
HPLC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M solution of this compound in anhydrous DCM. Prepare 0.2 M solutions of each carboxylic acid from the library in anhydrous DCM. Prepare a 0.4 M solution of DCC and a 0.4 M solution of DIPEA in anhydrous DCM.
-
Reaction Setup: To each well of the 96-well reaction block, add 200 µL (0.04 mmol) of the this compound stock solution.
-
Reagent Addition: Add 200 µL (0.04 mmol) of a unique carboxylic acid stock solution to each well.
-
Coupling Agent and Base Addition: Add 100 µL (0.04 mmol) of the DCC stock solution and 100 µL (0.04 mmol) of the DIPEA stock solution to each well.
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 16 hours.
-
Work-up: After the reaction is complete, filter the contents of each well to remove the dicyclohexylurea byproduct. Evaporate the solvent under reduced pressure.
-
Purification and Analysis: The resulting crude amides can be purified by preparative HPLC. The purity and identity of each library member should be confirmed by HPLC-MS.
Protocol 2: Reductive Amination Library Synthesis
This protocol outlines the synthesis of a secondary amine library via reductive amination with a diverse set of aldehydes.
Materials:
-
This compound
-
A diverse library of aldehydes
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
96-well reaction block
-
HPLC-MS for analysis
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M solution of this compound in anhydrous DCE. Prepare 0.2 M solutions of each aldehyde from the library in anhydrous DCE. Prepare a 0.4 M suspension of STAB in anhydrous DCE.
-
Reaction Setup: To each well of the 96-well reaction block, add 200 µL (0.04 mmol) of the this compound stock solution.
-
Aldehyde Addition: Add 200 µL (0.04 mmol) of a unique aldehyde stock solution to each well.
-
Acid Catalyst: Add 5 µL of glacial acetic acid to each well.
-
Reducing Agent Addition: Add 150 µL (0.06 mmol) of the STAB suspension to each well.
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 12 hours.
-
Quenching and Work-up: Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well. Extract each well with ethyl acetate (2 x 500 µL). Combine the organic extracts and evaporate the solvent.
-
Purification and Analysis: The crude secondary amines can be purified by preparative HPLC. Confirm the purity and identity of each library member by HPLC-MS.
Data Presentation
The following tables summarize representative data for a hypothetical library synthesized from this compound.
Table 1: Representative Amide Library Synthesis Data
| Compound ID | Carboxylic Acid R-group | Yield (%) | Purity (%) (by HPLC) | Mass (m/z) [M+H]⁺ |
| L1-A1 | Phenyl | 85 | 96 | 396.22 |
| L1-A2 | 4-Chlorophenyl | 82 | 95 | 430.18 |
| L1-A3 | 2-Thiophenyl | 78 | 93 | 402.18 |
| L1-A4 | Cyclohexyl | 91 | 98 | 402.27 |
| L1-A5 | 3-Pyridyl | 75 | 91 | 397.22 |
Table 2: Representative Reductive Amination Library Synthesis Data
| Compound ID | Aldehyde R-group | Yield (%) | Purity (%) (by HPLC) | Mass (m/z) [M+H]⁺ |
| L2-RA1 | Benzyl | 79 | 94 | 382.25 |
| L2-RA2 | 4-Fluorobenzyl | 75 | 92 | 400.24 |
| L2-RA3 | 2-Naphthylmethyl | 72 | 90 | 432.27 |
| L2-RA4 | Isobutyl | 88 | 97 | 348.29 |
| L2-RA5 | 4-Cyanobenzyl | 68 | 89 | 407.25 |
Visualizations
The following diagrams illustrate the synthetic workflow and the general reaction scheme for library synthesis using this compound.
Caption: Experimental workflow for parallel library synthesis.
Caption: General reaction schemes for library diversification.
References
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Amino Group on Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
Abstract
This document provides detailed protocols for the chemical derivatization of the primary amino group of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This versatile building block is frequently utilized in medicinal chemistry and drug discovery. The protocols outlined below cover four common and robust synthetic transformations: urea formation, sulfonamide synthesis, amide bond formation, and reductive amination. These derivatizations are fundamental for creating libraries of compounds for structure-activity relationship (SAR) studies. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of a primary aromatic amine allows for a wide range of chemical modifications, making it an ideal scaffold for generating diverse compound libraries. The piperazine and benzyl moieties are common pharmacophores found in numerous approved drugs.[1] Derivatizing the amino group can significantly alter the compound's physicochemical properties, such as polarity, hydrogen bonding capacity, and overall topology, which in turn influences its biological activity, metabolic stability, and pharmacokinetic profile.
This application note details four standard protocols for modifying this primary amine, providing a foundation for further drug discovery efforts.
Protocol 1: Urea Synthesis via Isocyanate Addition
The reaction of a primary amine with an isocyanate is a highly efficient method for forming urea derivatives.[2] This reaction typically proceeds rapidly at room temperature without the need for a catalyst.[3]
Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).
-
Reagent Addition: Add the desired isocyanate (e.g., phenyl isocyanate) (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired urea derivative.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Phenyl Isocyanate |
| Stoichiometry | 1.0 : 1.1 (Amine : Isocyanate) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
Experimental Workflow
Caption: Workflow for the synthesis of a urea derivative.
Protocol 2: Sulfonamide Synthesis
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse biological activities.[4] They are typically synthesized by reacting a primary amine with a sulfonyl chloride in the presence of a non-nucleophilic base.[5]
Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq) in Dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (TEA) or pyridine (1.5-2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired sulfonyl chloride (e.g., dansyl chloride or p-toluenesulfonyl chloride) (1.1 eq) portion-wise or as a solution in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | p-Toluenesulfonyl Chloride |
| Base | Triethylamine (TEA) |
| Stoichiometry | 1.0 : 1.1 : 1.5 (Amine : Sulfonyl Chloride : Base) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 6 hours |
| Typical Yield | 80-95% |
Experimental Workflow
Caption: Workflow for the synthesis of a sulfonamide derivative.
Protocol 3: Amide Bond Formation (Amide Coupling)
Amide coupling is one of the most common reactions in pharmaceutical synthesis, linking an amine with a carboxylic acid.[6] The reaction requires an activating agent (coupling reagent) to convert the carboxylic acid into a more reactive species.
Experimental Protocol
-
Activation: In a flask, dissolve the carboxylic acid (1.1 eq), a coupling reagent such as HATU or EDC (1.2 eq), and a base like DIPEA or HOBt (1.5 eq) in an aprotic solvent like Dimethylformamide (DMF). Stir for 15-30 minutes at room temperature.
-
Amine Addition: Add a solution of this compound (1.0 eq) in DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 6-18 hours. Monitor progress by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by flash column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetic Acid |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Stoichiometry | 1.0 : 1.1 : 1.2 : 1.5 (Amine : Acid : HATU : DIPEA) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | 75-90% |
Protocol 4: Reductive Amination
Reductive amination is a powerful method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7] The reaction proceeds via an intermediate imine or enamine, which is then reduced.
Experimental Protocol
-
Dissolution: Dissolve this compound (1.0 eq) and an aldehyde or ketone (e.g., benzaldehyde) (1.1 eq) in a solvent such as Dichloroethane (DCE) or Methanol.
-
Imine Formation (Optional): Add a mild acid catalyst like acetic acid (0.1 eq) and stir for 1-2 hours at room temperature to facilitate imine formation.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to the mixture.[8]
-
Reaction: Stir at room temperature for 4-24 hours until the starting materials are consumed (monitor by LC-MS).
-
Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzaldehyde |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Stoichiometry | 1.0 : 1.1 : 1.5 (Amine : Aldehyde : Reducing Agent) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Reaction Time | 12 hours |
| Typical Yield | 70-90% |
Application in Drug Discovery: A Conceptual Pathway
Derivatives synthesized using these protocols can be screened for various biological activities. For instance, many kinase inhibitors feature a core structure that can be accessed through these derivatizations. The newly synthesized compounds can interact with the ATP-binding pocket of a kinase, potentially inhibiting its function and disrupting a disease-related signaling pathway.
Caption: Inhibition of a signaling pathway by a synthesized derivative.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. cbijournal.com [cbijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reductive Amination Using tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reductive amination of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. The protocols focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent widely employed in pharmaceutical and organic chemistry for the formation of carbon-nitrogen bonds.[1][2][3][4]
Introduction
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent motifs in biologically active compounds.[3][5] The reaction involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] this compound is a versatile building block in drug discovery, and its derivatization via reductive amination allows for the exploration of a wide chemical space.
Sodium triacetoxyborohydride is the preferred reagent for this transformation due to its remarkable selectivity; it readily reduces the protonated imine intermediate while being slow to react with the starting aldehyde or ketone.[1][2] This selectivity minimizes the formation of alcohol byproducts and allows for a one-pot procedure.[2] Common solvents for this reaction include 1,2-dichloroethane (DCE) and dichloromethane (DCM).[2]
Reaction Scheme
The general reaction scheme for the reductive amination of this compound with an aldehyde is depicted below:
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the reductive amination of various amines with aldehydes using sodium triacetoxyborohydride, based on literature precedents for analogous reactions.
| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Reference |
| Primary/Secondary Amines | Aromatic/Aliphatic Aldehydes | NaBH(OAc)₃ | DCE | None | 1-24 | 80-96 | [1][2] |
| Primary/Secondary Amines | Aliphatic Ketones | NaBH(OAc)₃ | DCE | Acetic Acid | 1-24 | 85-95 | [2] |
| 1-Boc-piperazine | Cinnamaldehyde | NaBH(OAc)₃ | DCM | None | Overnight | - | [6] |
| Piperazine derivative | 4-mercaptomethyl benzaldehyde | NaBH(OAc)₃ | - | - | - | - | [7] |
Experimental Protocols
This section provides a detailed, representative protocol for the reductive amination of this compound with a generic aldehyde.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen source for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).
-
Solvent and Aldehyde Addition: Dissolve the amine in anhydrous 1,2-dichloroethane (DCE). To this solution, add the aldehyde (1.0-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-24 hours).
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the reductive amination.
Caption: Workflow for Reductive Amination.
Logical Relationship of Reaction Components
The diagram below outlines the logical flow and interaction of the reactants and reagents during the one-pot reductive amination process.
Caption: Component Interaction Diagram.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. connectjournals.com [connectjournals.com]
Application Note: Large-Scale Synthesis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
Abstract
This application note details a robust and scalable two-step synthesis for the large-scale production of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis involves the N-alkylation of 1-Boc-piperazine with 3-nitrobenzyl bromide to form the nitro-intermediate, followed by a catalytic hydrogenation to yield the final product. This protocol is optimized for kilogram-scale production, focusing on process efficiency, safety, and high purity of the final compound.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active molecules. The efficient and cost-effective large-scale synthesis of this intermediate is crucial for advancing drug discovery programs. The presented protocol outlines a reliable and scalable process that can be implemented in a standard chemical manufacturing environment.
Overall Reaction Scheme
The synthesis is a two-step process as illustrated below:
Step 1: Synthesis of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
Caption: Step 1: N-Alkylation of 1-Boc-piperazine.
Step 2: Synthesis of this compound
Caption: Step 2: Reduction of the nitro intermediate.
Experimental Protocols
Step 1: Large-Scale Synthesis of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
Materials:
-
1-Boc-piperazine (1.0 eq)
-
3-Nitrobenzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous, milled (2.0 eq)
-
Acetonitrile (ACN), anhydrous (10 L/kg of 1-Boc-piperazine)
-
Deionized water
-
Brine solution
Equipment:
-
200 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser
-
Inert atmosphere (Nitrogen) supply
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Charge the 200 L reactor with 1-Boc-piperazine and anhydrous acetonitrile under a nitrogen atmosphere.
-
Stir the mixture until all the 1-Boc-piperazine has dissolved.
-
Add the milled anhydrous potassium carbonate to the reactor.
-
Slowly add a solution of 3-nitrobenzyl bromide in acetonitrile to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate and wash with deionized water followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and heptane to afford tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate as a pale yellow solid.
Step 2: Large-Scale Synthesis of this compound
Materials:
-
tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate (1.0 eq)
-
10% Palladium on carbon (Pd/C), 50% wet (2% w/w)
-
Methanol (MeOH) (15 L/kg of nitro-intermediate)
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Hydrogenation reactor (autoclave) with pressure and temperature controls
-
Inert atmosphere (Nitrogen) supply
-
Filtration unit (e.g., Nutsche filter)
Procedure:
-
Carefully charge the hydrogenation reactor with tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate and methanol under a nitrogen atmosphere.
-
In a separate vessel, prepare a slurry of 10% Pd/C in methanol.
-
Carefully add the catalyst slurry to the reactor under a nitrogen blanket.
-
Seal the reactor and purge with nitrogen three times, followed by purging with hydrogen gas three times.
-
Pressurize the reactor with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 8-12 hours.
-
Monitor the reaction progress by HPLC or TLC for the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield this compound as a viscous oil. The product is typically used in the next step without further purification.
Data Presentation
The following table summarizes the quantitative data for the large-scale synthesis of this compound.
| Parameter | Step 1: N-Alkylation | Step 2: Hydrogenation |
| Starting Material | 1-Boc-piperazine | tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate |
| Reagents | 3-Nitrobenzyl bromide, K₂CO₃ | 10% Pd/C, H₂ |
| Solvent | Acetonitrile | Methanol |
| Reaction Temperature | Reflux (~82 °C) | Room Temperature |
| Reaction Time | 12-16 hours | 8-12 hours |
| Typical Yield | 85-95% | 90-98%[1] |
| Product Purity (by HPLC) | >98% (after recrystallization) | >97% |
| Product Appearance | Pale yellow solid | Viscous oil |
Logical Workflow Diagram
Caption: Overall workflow for the large-scale synthesis.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. The described two-step process is efficient, high-yielding, and suitable for implementation in a large-scale manufacturing setting. The provided data and workflow diagrams offer a clear guide for researchers, scientists, and drug development professionals involved in the production of this important pharmaceutical intermediate.
References
Application Note: Boc Deprotection of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the acidic removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate to yield 3-(piperazin-1-ylmethyl)aniline. Two common and effective methods are presented: one using trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrochloric acid (HCl) in 1,4-dioxane.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its straightforward removal under acidic conditions.[1] The deprotection of Boc-protected piperazines is a crucial step in the synthesis of many pharmaceutically active compounds. This note details the synthesis of 3-(piperazin-1-ylmethyl)aniline, a key intermediate for various research applications. The presence of two basic nitrogen centers (the piperazine amine and the aniline amine) requires careful control of the acidic deprotection and subsequent basic work-up to ensure high yield and purity.
Reaction Scheme
The deprotection reaction proceeds via acid-catalyzed hydrolysis of the carbamate. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation, which typically forms isobutylene gas.[2][3][4] The resulting carbamic acid readily decarboxylates to yield the free amine as its corresponding acid salt.
Diagram of the General Reaction:
Caption: General Boc deprotection reaction scheme.
Experimental Protocols
Two primary protocols are provided. The choice between them may depend on the desired salt form of the product or the presence of other acid-sensitive functional groups.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Synthesis Grade | In-house/Custom |
| Dichloromethane (DCM), anhydrous | Reagent Grade | Standard Vendor |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Vendor |
| 4M HCl in 1,4-Dioxane | Solution | Standard Vendor |
| Methanol (MeOH) | Reagent Grade | Standard Vendor |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Grade | Standard Vendor |
| Sodium hydroxide (NaOH), 1M aqueous solution | ACS Grade | Standard Vendor |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Standard Vendor |
| Diethyl ether (Et₂O) | Reagent Grade | Standard Vendor |
| Standard laboratory glassware | N/A | N/A |
| Magnetic stirrer | N/A | N/A |
| Rotary evaporator | N/A | N/A |
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This method is highly effective and the reaction is typically fast. The product is initially isolated as a TFA salt, which can then be converted to the free base.[5][6]
Quantitative Parameters:
| Parameter | Value | Notes |
| Substrate Concentration | ~0.1–0.2 M in DCM | A typical starting concentration. |
| TFA Concentration | 25-50% (v/v) in DCM | A higher concentration of TFA ensures rapid reaction.[5][7] A 1:1 ratio of TFA to DCM can also be used for stubborn reactions.[6] |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at 0 °C to control any initial exotherm and then allowed to warm to room temperature.[5] |
| Reaction Time | 30 minutes – 2 hours | Monitor by TLC or LC-MS until starting material is consumed.[5][8] |
| Work-up Base | Saturated aq. NaHCO₃ or 1M aq. NaOH | Added carefully until the pH of the aqueous layer is basic (>8) to ensure the product is in its free base form for extraction.[5] |
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to reach a final concentration of 25-50% (v/v).
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[8]
-
Work-up (Conversion to Free Base): a. Carefully dissolve the crude residue (the TFA salt) in water. b. Cool the aqueous solution in an ice bath and slowly add saturated aqueous NaHCO₃ or 1M NaOH until gas evolution ceases and the pH is basic (pH > 8). c. Extract the aqueous layer with DCM or ethyl acetate (3x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[5]
-
Isolation: Filter the solution and concentrate the solvent under reduced pressure to yield the final product, 3-(piperazin-1-ylmethyl)aniline. The product can be purified further by column chromatography if necessary.
Protocol 2: Deprotection using HCl in 1,4-Dioxane
This is an excellent alternative to TFA, yielding the hydrochloride salt of the product, which often precipitates from the reaction mixture and can be easily collected by filtration.[5][8]
Quantitative Parameters:
| Parameter | Value | Notes |
| Substrate | 1.0 equivalent | Starting material. |
| Reagent | 4M HCl in 1,4-Dioxane (3-5 equivalents) | A large excess of HCl is used to ensure complete reaction.[5] |
| Solvent | Methanol or Ethyl Acetate | The substrate is dissolved in a minimal amount of a co-solvent if needed.[8] |
| Temperature | Room Temperature | The reaction is typically run at ambient temperature. |
| Reaction Time | 1–4 hours | Monitor by TLC or LC-MS.[8] |
| Work-up | Filtration or Evaporation | The resulting hydrochloride salt may precipitate and can be collected by filtration.[5][8] |
Step-by-Step Procedure:
-
Preparation: Dissolve this compound (1.0 equiv.) in a minimal amount of methanol or ethyl acetate in a round-bottom flask.
-
Reaction Initiation: Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.
-
Reaction: Stir the mixture for 1-4 hours. A precipitate of the dihydrochloride salt may form during the reaction.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Isolation of HCl Salt:
-
Option A (Precipitation): If a solid has precipitated, collect it by filtration. Wash the solid with a non-polar solvent like diethyl ether and dry under vacuum.[8]
-
Option B (Evaporation): If no precipitate forms, remove the solvent under reduced pressure to yield the crude hydrochloride salt.
-
-
Conversion to Free Base (Optional): a. Dissolve the obtained hydrochloride salt in water. b. Basify the solution by the slow addition of a base (e.g., 1M NaOH) until the pH is > 8. c. Extract the product with DCM or ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to obtain the free base.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Boc deprotection of this compound and subsequent isolation of the free amine product.
Caption: Workflow for Boc deprotection and product isolation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time. | Increase acid concentration/equivalents or extend the reaction time. Gentle warming (e.g., to 40°C) can be considered with caution.[8] |
| Low Yield | Product loss during aqueous work-up. | Ensure the aqueous layer is sufficiently basic before extraction. Perform multiple extractions (3-4x) to maximize recovery.[5] |
| Purification Issues | Product is an oil or difficult to crystallize. | Consider converting the free base to a crystalline salt (e.g., hydrochloride) for easier handling, or purify by column chromatography.[5] |
| Formation of Side Products | Degradation of other functional groups. | If the substrate contains other acid-labile groups, consider milder deprotection methods or carefully control reaction time and temperature.[5] |
Safety Precautions
-
Both Trifluoroacetic Acid (TFA) and concentrated HCl solutions are highly corrosive and volatile. Always handle them inside a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of base to the acidic residue during work-up is exothermic and releases CO₂ gas. Perform this step slowly and with adequate cooling (ice bath) to prevent splashing and over-pressurization.
-
Dichloromethane (DCM) is a suspected carcinogen; handle it with care in a well-ventilated area.
References
- 1. scispace.com [scispace.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Application Note: The Benzodiazepine Scaffold as a Versatile Building Block for Potent and Selective GPCR Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes.[1] Their involvement in numerous diseases has made them one of the most important classes of drug targets.[2] A key strategy in the development of novel GPCR-targeted therapeutics is the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple, often unrelated, biological targets.[3][4] The 1,4-benzodiazepine scaffold is a classic example of such a privileged structure, widely recognized for its utility in developing ligands for various receptors, including GPCRs.[5][6] This application note will focus on the use of the benzodiazepine scaffold as a building block for the synthesis of ligands targeting the Cholecystokinin 1 (CCK1) receptor, a Gq-coupled GPCR involved in gastrointestinal function and satiety.[7] We will provide detailed protocols for the synthesis of a potent CCK1 receptor antagonist, Devazepide, as well as for key binding and functional assays to characterize benzodiazepine-based ligands.
The Benzodiazepine Scaffold for CCK1 Receptor Antagonists
The benzodiazepine core has proven to be an excellent starting point for the development of potent and selective antagonists for the CCK1 receptor. A prime example is Devazepide (formerly L-364,718), a high-affinity CCK1 receptor antagonist.[8][9] The structure-activity relationship (SAR) of benzodiazepine-based CCK1 antagonists highlights the modular nature of this scaffold, allowing for systematic modifications to optimize potency and selectivity.
Quantitative Data: Structure-Activity Relationship of Benzodiazepine-Based CCK1 Antagonists
The following table summarizes the binding affinities of a series of benzodiazepine derivatives for the CCK1 receptor, demonstrating the impact of substitutions on the core scaffold.
| Compound | R1 | R2 | R3 | CCK1 Receptor Binding Affinity (IC50, nM) |
| 1 (Devazepide) | CH3 | H | 3-Indolyl-CO- | 0.08 |
| 2 | H | H | 3-Indolyl-CO- | 0.8 |
| 3 | CH3 | H | Phenyl-CO- | 100 |
| 4 | CH3 | 4-Cl | 3-Indolyl-CO- | 0.2 |
| 5 | CH3 | H | H | >10,000 |
Data compiled from publicly available literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Synthesis of Devazepide ((S)-N-(2,3-Dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-1H-indole-2-carboxamide)
This protocol describes a representative synthesis of Devazepide, a potent CCK1 receptor antagonist.
Step 1: Synthesis of 3-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one
A solution of 2-amino-5-chlorobenzophenone in an appropriate solvent is reacted with an amino acid derivative to form the seven-membered benzodiazepine ring. This intermediate is then further processed to introduce the amino group at the 3-position.
Step 2: Coupling with Indole-2-carboxylic acid
The 3-amino-1,4-benzodiazepine intermediate is coupled with indole-2-carboxylic acid using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.
Step 3: Purification
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield Devazepide as a solid. The final product should be characterized by techniques such as NMR and mass spectrometry to confirm its identity and purity.
Radioligand Binding Assay for CCK1 Receptor
This protocol is for determining the binding affinity of synthesized benzodiazepine derivatives to the CCK1 receptor in a competitive binding format.[10]
Materials:
-
Receptor Source: Membranes from cells stably expressing the human CCK1 receptor (e.g., CHO-CCK1 cells).
-
Radioligand: [3H]-Devazepide or [125I]-CCK-8.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.
-
Test Compounds: Synthesized benzodiazepine derivatives dissolved in DMSO.
-
Non-specific Binding Control: A high concentration of a known CCK1 receptor ligand (e.g., 1 µM unlabeled Devazepide).
-
96-well Filter Plates: Glass fiber filters pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Plate Setup: Add assay buffer, test compounds at various concentrations (typically in triplicate), and the non-specific binding control to the wells of the 96-well filter plate.
-
Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.
-
Receptor Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the filter plates using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of control against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assay: Calcium Mobilization in CCK1 Receptor-Expressing Cells
This protocol measures the ability of synthesized benzodiazepine antagonists to inhibit agonist-induced calcium mobilization in cells expressing the Gq-coupled CCK1 receptor.[11]
Materials:
-
Cell Line: A cell line stably expressing the human CCK1 receptor (e.g., CHO-CCK1 or HEK293-CCK1).
-
Agonist: Cholecystokinin octapeptide (CCK-8).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
Test Compounds: Synthesized benzodiazepine derivatives dissolved in DMSO.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters and injectors.
Procedure:
-
Cell Plating: Plate the CCK1 receptor-expressing cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Compound Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with various concentrations of the test benzodiazepine antagonist or vehicle control for a defined period (e.g., 15-30 minutes).
-
Baseline Reading: Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Agonist Stimulation: Inject a pre-determined concentration of the agonist, CCK-8 (typically the EC80 concentration), into each well and immediately begin recording the fluorescence signal over time.
-
Data Analysis: Calculate the change in fluorescence intensity upon agonist addition. Plot the response as a percentage of the maximal agonist response against the logarithm of the antagonist concentration. Determine the IC50 value for the inhibition of the agonist response using non-linear regression.
Visualizations
CCK1 Receptor Signaling Pathway
Caption: CCK1 Receptor Signaling Pathway.
Experimental Workflow for Ligand Characterization
Caption: Experimental Workflow for Ligand Characterization.
Conclusion
The benzodiazepine scaffold serves as an exemplary building block for the design and synthesis of potent and selective GPCR ligands. By leveraging the modular nature of this privileged structure, researchers can systematically explore the structure-activity landscape of a given GPCR target, such as the CCK1 receptor. The detailed protocols provided herein for the synthesis of Devazepide and for the characterization of benzodiazepine-based ligands using radioligand binding and functional assays offer a comprehensive guide for drug discovery professionals. These methodologies, coupled with a robust understanding of GPCR signaling, will continue to facilitate the development of novel therapeutics targeting this critical receptor family.
References
- 1. Cholecystokinin (CCK) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. medium.com [medium.com]
- 4. Benzodiazepine ligands can act as allosteric modulators of the Type 1 cholecystokinin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemisgroup.us [chemisgroup.us]
- 6. Cholecystokinin antagonists: pharmacological and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. brieflands.com [brieflands.com]
- 10. innoprot.com [innoprot.com]
- 11. benchchem.com [benchchem.com]
Synthetic route to novel kinase inhibitors using tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This application note details a synthetic route for a novel kinase inhibitor utilizing tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate as a key building block. The protocol describes the coupling of this primary amine with a representative kinase hinge-binding fragment, 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid, to generate a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The methodologies provided are intended for researchers in drug discovery and medicinal chemistry.
Introduction
Kinase inhibitors have become a cornerstone of targeted cancer therapy. The EGFR family of receptor tyrosine kinases, in particular, is a well-validated target in various malignancies. A common strategy in designing kinase inhibitors involves the use of a "hinge-binding" moiety that anchors the inhibitor to the ATP-binding site of the kinase, connected to a solubilizing group that extends out towards the solvent-exposed region. This note describes a practical, two-step synthesis of a potential EGFR inhibitor (Target Compound 2) from commercially available starting materials. The core transformation involves an amide bond formation between the hinge-binding quinazoline core and the piperazine-containing side chain, which is designed to enhance solubility and provide a vector for further chemical modification.
Synthetic Scheme
The overall synthetic strategy is a two-step process starting with the reaction between this compound (Starting Material A) and 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (Starting Material B) via an amide coupling reaction, followed by the deprotection of the Boc group to yield the final product.
Caption: Synthetic route to the target kinase inhibitor.
Quantitative Data Summary
The following tables summarize the results of the synthesis and the in vitro biological activity of the target compound.
Table 1: Synthesis and Characterization
| Compound | Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Intermediate 1 | 1 | Amide Coupling | 85% | >98% |
| Target Compound 2 | 2 | Boc Deprotection | 95% | >99% |
Table 2: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Target Compound 2 | EGFR (wild-type) | 15.2 |
| Erlotinib (Control) | EGFR (wild-type) | 12.5 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1
This protocol details the amide coupling of the primary amine (Starting Material A) with the quinazoline carboxylic acid (Starting Material B).
-
Reagent Preparation :
-
Dissolve 4-oxo-3,4-dihydroquinazoline-6-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
-
Activation :
-
Coupling Reaction :
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification :
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield Intermediate 1 as a solid.
-
Protocol 2: Synthesis of Target Compound 2
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final kinase inhibitor.
-
Reaction Setup :
-
Dissolve Intermediate 1 (1.0 eq) in Dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection :
-
Add Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) dropwise to the cooled solution.[3][4]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.[3][5] The mechanism involves protonation of the carbamate, loss of the tert-butyl cation, and subsequent decarboxylation to yield the free amine.[6]
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
-
Work-up and Isolation :
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product is often obtained as a TFA salt.[6] To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final Target Compound 2.
-
EGFR Signaling Pathway
The synthesized compound is designed to inhibit the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow Visualization
The diagram below outlines the logical flow from synthesis to biological evaluation.
Caption: Workflow from synthesis to in vitro evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Boc Deprotection - TFA [commonorganicchemistry.com]
- 4. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols: tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is a versatile bifunctional building block for solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery. Its structure incorporates a Boc-protected piperazine moiety, which can be deprotected under acidic conditions for further functionalization, and a primary aromatic amine that serves as a nucleophilic handle for immobilization or reaction with electrophiles. This document provides detailed protocols for the application of this reagent in the solid-phase synthesis of a urea-based compound library. The piperazine scaffold is a common feature in centrally active agents, making libraries derived from this building block valuable for screening in neuroscience drug discovery programs.[1]
Principle of Application
The primary application of this compound in solid-phase synthesis involves leveraging its primary amine for coupling to a resin-bound electrophile or for reaction with a solution-phase reagent after immobilization of a different component. The Boc-protected piperazine nitrogen allows for a secondary point of diversification after the initial solid-phase reaction and subsequent deprotection.
This application note will focus on a representative workflow: the synthesis of a diverse urea library. In this approach, a resin-bound isocyanate is reacted with the primary amine of this compound. Subsequent cleavage from the resin yields the desired urea product. The Boc group can be removed in a final step to allow for further derivatization in solution if desired. This method is highly amenable to high-throughput synthesis and purification.
Experimental Protocols
Materials and Equipment
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, 1.6 mmol/g loading)
-
Building Block: this compound
-
Reagents:
-
4-Isocyanatobenzoic acid
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Equipment:
-
Solid-phase synthesis vessel with a frit
-
Shaker or rotator for solid-phase reactions
-
Filtration apparatus
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer (MS)
-
Lyophilizer
-
Protocol 1: Immobilization of Isocyanate on 2-Chlorotrityl Chloride Resin
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Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Linker Attachment: To the swollen resin, add a solution of 4-isocyanatobenzoic acid (0.42 g, 2.56 mmol, 1.6 equiv.) and DIEA (0.84 mL, 4.8 mmol, 3.0 equiv.) in anhydrous DCM (10 mL).
-
Reaction: Agitate the mixture at room temperature for 4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add DCM/MeOH/DIEA (17:2:1, 10 mL) and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under high vacuum for at least 2 hours.
Protocol 2: Urea Formation on Solid Support
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Resin Swelling: Swell the isocyanate-functionalized resin (from Protocol 3.2) in anhydrous DMF (10 mL) for 30 minutes.
-
Coupling Reaction: Add a solution of this compound (0.70 g, 2.4 mmol, 1.5 equiv.) in anhydrous DMF (8 mL) to the swollen resin.
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Reaction: Agitate the mixture at 50°C for 16 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
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Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage of the Product from the Resin
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
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Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry, product-bound resin. Agitate the mixture at room temperature for 2 hours. This step also removes the Boc protecting group.
-
Product Collection: Filter the resin and collect the filtrate into a clean round-bottom flask.
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Resin Washing: Wash the resin with an additional portion of the cleavage cocktail (2 x 2 mL) and then with DCM (2 x 5 mL). Combine all filtrates.
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Solvent Removal: Concentrate the combined filtrate under reduced pressure.
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Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
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Isolation: Isolate the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.
Analysis and Purification
The crude product can be analyzed by analytical HPLC-MS. Purification is typically achieved using preparative reverse-phase HPLC.
Data Presentation
The following table summarizes representative data for the synthesis of a small library of urea derivatives using the described protocol with various isocyanates.
| Compound ID | Variable Isocyanate Precursor | Crude Purity (by HPLC at 254 nm) | Isolated Yield | Final Purity (by HPLC at 254 nm) |
| L1-U1 | 4-Isocyanatobenzoic acid | 85% | 78% | >98% |
| L1-U2 | 1-Isocyanato-4-methoxybenzene | 82% | 75% | >99% |
| L1-U3 | 1-Chloro-4-isocyanatobenzene | 88% | 81% | >98% |
| L1-U4 | 1-Isocyanato-4-nitrobenzene | 79% | 72% | >97% |
Visualizations
Experimental Workflow
Caption: Solid-phase synthesis workflow.
Combinatorial Library Logic
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective synthetic routes are:
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Two-Step Synthesis via Reductive Amination: This involves the initial reductive amination of tert-butyl piperazine-1-carboxylate with 3-nitrobenzaldehyde, followed by the reduction of the nitro group to an amine.
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One-Step Buchwald-Hartwig Amination: This method involves the palladium-catalyzed cross-coupling of tert-butyl piperazine-1-carboxylate with 3-bromoaniline or a similar 3-haloaniline derivative.
Q2: I am getting a low yield in my reductive amination step. What are the potential causes?
A2: Low yields in the reductive amination of 3-nitrobenzaldehyde with tert-butyl piperazine-1-carboxylate can stem from several factors:
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Inefficient Imine Formation: The initial formation of the iminium ion can be slow or incomplete.
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Reductant Activity: The reducing agent, commonly sodium triacetoxyborohydride, may have degraded due to moisture.
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Side Reactions: The aldehyde may undergo self-condensation or other side reactions.
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Workup Issues: Product loss during extraction and purification can significantly lower the isolated yield.
Q3: My final product after nitro reduction is impure. What are common impurities?
A3: Common impurities following the reduction of the nitro group include unreacted starting material (the nitro compound), partially reduced intermediates (e.g., nitroso, hydroxylamine species), and byproducts from over-reduction if a harsh reducing agent is used.
Q4: What are the key parameters to optimize in a Buchwald-Hartwig amination for this synthesis?
A4: To optimize the yield of a Buchwald-Hartwig amination, consider the following:
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Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand (e.g., Xantphos, SPhos) is critical.
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Base: The strength and solubility of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.
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Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.
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Temperature: The reaction temperature needs to be carefully controlled to ensure complete conversion without product degradation.
Troubleshooting Guides
Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low yield in Reductive Amination | Incomplete imine formation. | Add a catalytic amount of acetic acid to promote imine formation. Ensure anhydrous reaction conditions. |
| Deactivated reducing agent. | Use fresh, high-quality sodium triacetoxyborohydride. Handle the reagent under an inert atmosphere. | |
| Product loss during workup. | Perform multiple extractions with an appropriate organic solvent. Optimize the pH of the aqueous layer during workup to ensure the product is in its free base form. | |
| Low yield in Buchwald-Hartwig Amination | Inactive catalyst. | Ensure the palladium catalyst and ligand are handled under an inert atmosphere. Consider using a pre-catalyst. |
| Incorrect base. | The choice of base is crucial and substrate-dependent. Screen different bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Gradually increase the temperature if the reaction is sluggish. |
Impurity Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material | Incomplete reaction. | Increase reaction time, temperature, or the equivalents of one of the reactants. |
| Formation of di-substituted piperazine | Use of unprotected piperazine. | Use mono-Boc-protected piperazine to prevent double addition. |
| Broad NMR peaks in the product | Residual acidic or basic impurities. | Wash the organic layer with a dilute solution of NaHCO₃ or NH₄Cl during workup, followed by a brine wash. |
| Discolored product | Oxidation of the aniline product. | Work up the reaction mixture promptly after completion. Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Reductive Amination
Step 1: Synthesis of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
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To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) and 3-nitrobenzaldehyde (1.0 eq.) in dichloromethane (DCM, 10 mL/mmol), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Step 2: Reduction of the Nitro Group
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Dissolve tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate (1.0 eq.) in ethanol or methanol (15 mL/mmol).
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Add palladium on carbon (10% w/w, 0.1 eq.) to the solution.
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Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain this compound. The product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Protocol 2: One-Step Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube, add 3-bromoaniline (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%)).
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Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous, deoxygenated toluene via syringe.
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Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
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After cooling to room temperature, quench the reaction with water.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative Yields for a Similar Buchwald-Hartwig Amination Reaction
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
| 4-Bromoanisole | N-Boc-piperazine | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4-Bromoanisole | N-Boc-piperazine | Pd(OAc)₂ | DavePhos | NaOtBu | THF | 80 | 88 |
Note: These yields are for analogous reactions and may vary for the synthesis of this compound.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield or impure product.
Technical Support Center: Purification of Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities may include:
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Unreacted Starting Materials: Residual 1-Boc-piperazine or 3-aminobenzaldehyde (or its nitro precursor).
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Over-alkylation Products: Formation of a di-substituted piperazine where the benzyl group is attached to both nitrogen atoms. This is less likely when using Boc-protected piperazine.
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Reductant Byproducts: Borate salts and other species originating from the reducing agent (e.g., sodium triacetoxyborohydride).
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Side-products from Reductive Amination: Formation of the corresponding alcohol from the reduction of the aldehyde, or coupling of the aldehyde with itself.
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Degradation Products: The Boc-protecting group is sensitive to strong acids and can be partially or fully cleaved during acidic workup or chromatography, leading to the formation of the de-Boc'd piperazine derivative. Piperazine rings can also undergo thermal degradation under harsh conditions.[1][2]
Q2: My final product is a viscous oil instead of a solid. How can I induce crystallization?
A2: If your purified this compound is an oil, it may be due to residual solvent or minor impurities preventing crystallization. Consider the following:
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High Vacuum Drying: Ensure all solvent is removed by drying the sample under high vacuum for an extended period.
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Solvent-Induced Precipitation/Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes cloudy.[3] Allow the mixture to stand, preferably at a reduced temperature, to induce crystallization.
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Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
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Seeding: If you have a small amount of solid material from a previous batch, add a seed crystal to the supersaturated solution.
Q3: The Boc protecting group seems to be cleaving during my purification. How can I avoid this?
A3: The tert-butyloxycarbonyl (Boc) group is labile under acidic conditions. To prevent its cleavage:
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Avoid Strong Acids: Do not use strong acidic conditions during workup or purification. If an acid wash is necessary, use a weak acid like dilute citric acid and minimize contact time.
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Neutralize Acidic Reagents: Ensure that any acidic reagents from the reaction are fully quenched and neutralized before proceeding with purification.
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Buffered Silica Gel: If performing flash chromatography, you can use silica gel that has been pre-treated with a base like triethylamine to neutralize acidic sites on the silica.
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Alternative Purification Methods: Consider recrystallization or preparative HPLC with a non-acidic mobile phase.
Troubleshooting Guides
Problem 1: Low Yield After Flash Chromatography
| Possible Cause | Troubleshooting Steps |
| Product is highly polar and sticking to the silica gel. | 1. Increase the polarity of the mobile phase gradually. A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[4] 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve the elution of basic compounds. |
| Product co-elutes with a major impurity. | 1. Optimize the solvent system for better separation on TLC before scaling up to flash chromatography. Test different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol, toluene/acetone). 2. Consider using a different stationary phase, such as alumina or a bonded silica phase. |
| Product is degrading on the silica gel. | As mentioned in the FAQs, the acidic nature of silica gel can cause degradation. Pre-treat the silica gel with a base or use an alternative purification method. |
| Improper column packing or loading. | Ensure the silica gel is packed uniformly to avoid channeling.[5] Load the sample in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel for dry loading.[5] |
Problem 2: Persistent Impurities After Purification
| Impurity Type | Identification | Troubleshooting Steps |
| Unreacted 1-Boc-piperazine | Typically more polar than the product. Can be identified by TLC or LC-MS. | 1. Optimize the reaction stoichiometry to use a slight excess of the aldehyde. 2. During flash chromatography, this impurity will elute later than the product. Ensure complete elution of the product before the impurity comes off the column. |
| Unreacted 3-aminobenzaldehyde | Less polar than the product. Can be identified by TLC or LC-MS. | 1. Optimize the reaction stoichiometry to use a slight excess of the piperazine. 2. This impurity will elute earlier than the product during normal-phase flash chromatography. |
| Di-benzylated piperazine (from de-Boc'd starting material) | A higher molecular weight byproduct. Can be identified by LC-MS. | 1. Ensure the quality of the starting 1-Boc-piperazine is high and free of the de-Boc'd version. 2. This impurity is significantly less polar than the desired product and should be easily separable by flash chromatography. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.
1. Sample Preparation:
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Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
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Alternatively, for dry loading, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5]
2. Column Preparation:
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Select an appropriately sized silica gel column based on the amount of crude material.
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Pack the column with silica gel as a slurry in the initial, least polar mobile phase.[5]
3. Loading the Sample:
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If using wet loading, carefully apply the dissolved sample to the top of the silica gel bed.
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If using dry loading, carefully add the silica-adsorbed sample to the top of the column.[5]
4. Elution:
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Begin elution with a non-polar solvent system, such as 100% hexane or a low percentage of ethyl acetate in hexane.
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Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.[4]
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Collect fractions and monitor their composition using thin-layer chromatography (TLC).
5. Product Isolation:
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
1. Solvent Selection:
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The ideal solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
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Common solvent systems for similar compounds include ethyl acetate/hexane, and ethanol/water.[3]
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Test small quantities of the crude product in various solvents to find a suitable system.
2. Dissolution:
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Place the crude product in a flask and add a minimal amount of the chosen solvent.
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Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
3. Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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For further crystallization, cool the flask in an ice bath.
4. Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
Common side products in the synthesis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the C-N bond between the piperazine and the benzyl moiety, followed by the reduction of the nitro group to an amine in the second step. Two common routes for the initial C-N bond formation are:
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Route A: N-alkylation of tert-butyl piperazine-1-carboxylate (Boc-piperazine) with 3-nitrobenzyl bromide.
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Route B: Reductive amination of 3-nitrobenzaldehyde with Boc-piperazine.
The subsequent reduction of the nitro intermediate is commonly performed via catalytic hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve a two-step sequence starting from either 3-nitrobenzyl bromide (alkylation) or 3-nitrobenzaldehyde (reductive amination) with N-Boc-piperazine, followed by the reduction of the nitro group. The use of N-Boc-piperazine is crucial to prevent the common side reaction of di-alkylation of the piperazine ring.[1][2]
Q2: I am seeing a significant amount of a di-substituted piperazine byproduct. How can I avoid this?
A2: The formation of 1,4-dibenzylpiperazine derivatives is a common issue when using unprotected piperazine. The most effective way to ensure mono-alkylation is to use a mono-protected piperazine, such as tert-butyl piperazine-1-carboxylate (Boc-piperazine). The Boc group effectively blocks one of the nitrogen atoms, directing the alkylation or reductive amination to the unprotected nitrogen.
Q3: My nitro group reduction is sluggish or incomplete. What could be the issue?
A3: Incomplete reduction of the nitro group can be due to several factors. If you are using catalytic hydrogenation (e.g., Pd/C), catalyst deactivation or poisoning could be the culprit. Ensure you are using a fresh, active catalyst and that your starting materials and solvent are free of impurities that could poison the catalyst, such as sulfur compounds. Increasing the hydrogen pressure or reaction temperature may also improve the conversion rate.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 3-Nitrobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Catalytic hydrogenation involves the use of flammable hydrogen gas and should be conducted in an appropriate pressure vessel with proper safety measures in place. Palladium on carbon can be pyrophoric, especially when dry and exposed to air, so it should be handled with care.
Troubleshooting Guides
Route A: N-Alkylation of Boc-piperazine with 3-nitrobenzyl bromide
Problem 1: Low yield of the desired N-alkylated product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time. Ensure the base used (e.g., K₂CO₃, DIPEA) is of good quality and used in sufficient quantity (typically 1.5-2.0 equivalents). |
| Competing elimination reaction | If using a strong, sterically hindered base, elimination of HBr from 3-nitrobenzyl bromide to form 3-nitrostyrene could occur. Consider using a milder base like potassium carbonate. |
| Hydrolysis of 3-nitrobenzyl bromide | Ensure anhydrous reaction conditions, as moisture can lead to the formation of 3-nitrobenzyl alcohol. |
Problem 2: Presence of unreacted Boc-piperazine.
| Possible Cause | Suggested Solution |
| Insufficient 3-nitrobenzyl bromide | Use a slight excess (1.1-1.2 equivalents) of 3-nitrobenzyl bromide to ensure complete consumption of the Boc-piperazine. |
| Poor reactivity of 3-nitrobenzyl bromide | Check the purity of the 3-nitrobenzyl bromide. Degradation can lead to lower reactivity. |
Route B: Reductive Amination of 3-nitrobenzaldehyde with Boc-piperazine
Problem 1: Formation of 3-nitrobenzyl alcohol.
| Possible Cause | Suggested Solution |
| Reduction of the aldehyde by the reducing agent | Sodium triacetoxyborohydride (STAB) is generally selective for the iminium ion over the aldehyde. However, if the imine formation is slow, the aldehyde may be slowly reduced. Ensure the reaction is run under conditions that favor imine formation (e.g., in a non-protic solvent like dichloromethane or dichloroethane). |
Problem 2: Presence of an imine intermediate in the final product.
| Possible Cause | Suggested Solution |
| Incomplete reduction of the iminium ion | Ensure a sufficient amount of the reducing agent (e.g., STAB, typically 1.2-1.5 equivalents) is used. Allow for adequate reaction time. |
Step 2: Reduction of the Nitro Group
Problem 1: Presence of intermediate reduction products (nitroso, hydroxylamine, etc.).
| Possible Cause | Suggested Solution |
| Incomplete hydrogenation | Increase the reaction time, hydrogen pressure, or catalyst loading. Ensure the catalyst is active and the reaction is being agitated sufficiently to ensure good mixing. |
| Catalyst poisoning | Use high-purity starting materials and solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst. |
Problem 2: Debenzylation of the product.
| Possible Cause | Suggested Solution |
| Over-reduction during catalytic hydrogenation | While less common for a simple benzyl group, aggressive hydrogenation conditions (high temperature, high pressure, prolonged reaction time) can sometimes lead to C-N bond cleavage. Monitor the reaction progress and stop it once the starting material is consumed. |
Summary of Potential Side Products
| Side Product | Formation Pathway | Molecular Weight ( g/mol ) | Appearance | Mitigation Strategy |
| 1,4-bis(3-nitrobenzyl)piperazine | Di-alkylation of piperazine | 412.43 | Yellow solid | Use Boc-protected piperazine. |
| 3-Nitrobenzyl alcohol | Hydrolysis of 3-nitrobenzyl bromide or reduction of 3-nitrobenzaldehyde | 153.12 | Pale yellow solid | Use anhydrous conditions for alkylation; ensure rapid imine formation in reductive amination. |
| tert-Butyl 4-(3-nitrosobenzyl)piperazine-1-carboxylate | Incomplete reduction of the nitro group | 321.38 | Typically colored (often green or blue) | Ensure complete hydrogenation with an active catalyst and sufficient reaction time/pressure. |
| tert-Butyl 4-(3-(hydroxylamino)benzyl)piperazine-1-carboxylate | Incomplete reduction of the nitro group | 323.40 | Solid | Ensure complete hydrogenation with an active catalyst and sufficient reaction time/pressure. |
Experimental Protocols
Route A: N-Alkylation and Subsequent Reduction
Step 1: Synthesis of tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added a base such as potassium carbonate (2.0 eq). To this suspension, 3-nitrobenzyl bromide (1.1 eq) is added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then filtered to remove the inorganic salts, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
The crude tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate (1.0 eq) is dissolved in a solvent such as methanol or ethanol. A catalytic amount of palladium on carbon (10% w/w, typically 5-10 mol% of Pd) is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at room temperature until the starting material is consumed (monitored by TLC or LC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to give the desired product.
Visualizing the Synthetic Pathway and Potential Side Reactions
Caption: Synthetic routes and potential side products.
References
Technical Support Center: Optimizing Coupling Reactions with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate*
Welcome to the technical support center for coupling reactions involving tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide detailed protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) for optimizing synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for coupling reactions?
A: The primary reactive site is the aniline-type primary amine on the benzyl group (-NH₂). This group is nucleophilic and readily participates in reactions such as amide bond formation and urea synthesis. The piperazine nitrogens are significantly less reactive due to the electron-withdrawing nature of the Boc (tert-butyloxycarbonyl) protecting group and steric hindrance.
Q2: Which amide coupling reagents are most effective with this amine?
A: The choice of coupling reagent is critical for success.[1] For standard couplings with carboxylic acids, common reagent systems like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) are often effective.[1][2] For more challenging or sterically hindered carboxylic acids, or when the aniline's nucleophilicity is reduced, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU are recommended.[3][4]
Q3: What are the recommended solvents and bases for these coupling reactions?
A: Anhydrous polar aprotic solvents are typically preferred. Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices.[1] Tetrahydrofuran (THF) can also be used.[5] The most common base is a non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[6][7] DIPEA is often favored as it is more sterically hindered, reducing potential side reactions.
Q4: How can I monitor the progress of the reaction?
A: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] LC-MS is particularly useful as it allows for the simultaneous observation of starting material consumption, product formation, and the appearance of any major byproducts, confirmed by their respective mass-to-charge ratios.
Q5: Besides amide coupling, what other reactions can be performed with the primary amine?
A: The primary amine can undergo several other important transformations, including:
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Urea formation: Reaction with an isocyanate or by using a carbamate as an intermediate.[9]
-
Sulfonamide formation: Reaction with a sulfonyl chloride.
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Reductive amination: Reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).[10]
-
Buchwald-Hartwig or Ullmann coupling: Cross-coupling reactions with aryl halides to form diarylamines, although the aniline nitrogen is a less common nucleophile for these reactions compared to the piperazine nitrogen.[10][11]
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My reaction shows a significant amount of unreacted amine starting material. What are the possible causes and solutions?
-
A:
-
Inactive Reagents: The coupling reagent or carboxylic acid may have degraded. Use fresh, anhydrous reagents and solvents.[11] The purity of the amine is also exceedingly important.[12]
-
Insufficient Activation: The chosen coupling reagent may not be potent enough, especially if the carboxylic acid is sterically hindered or the aniline amine is electron-deficient.[2][13] Solution: Switch to a more powerful coupling reagent like HATU or COMU.[3] Alternatively, converting the carboxylic acid to an acyl fluoride can be effective for hindered substrates.[13][14]
-
Suboptimal Temperature: The reaction may be too slow at room temperature. Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the rate, but monitor carefully for side product formation.[13]
-
Incorrect Stoichiometry: Ensure the correct equivalents of coupling reagent, additives, and base are used. Typically, a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagents relative to the amine is employed.[1]
-
-
Problem 2: Formation of Significant Side Products
-
Q: I am observing an unexpected peak in my LC-MS that I suspect is a byproduct. What could it be?
-
A:
-
N-acylurea byproduct: This is a common side product when using carbodiimide reagents like EDC or DCC alone. The activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea. Solution: Always use an additive like HOBt or HOAt when using carbodiimides. These additives trap the activated intermediate to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[15]
-
Double Reaction/Boc Deprotection: Under acidic conditions, the Boc protecting group can be cleaved, exposing the secondary amine of the piperazine ring, which could then react.[8] Solution: Avoid acidic conditions. Use a non-acidic coupling method and a tertiary amine base like DIPEA.[3] Ensure any acidic starting materials are neutralized before adding the coupling reagents.
-
-
Problem 3: Difficult Purification
-
Q: How can I effectively remove the coupling byproducts and unreacted reagents?
-
A:
-
Urea Byproducts: The byproduct of DCC (dicyclohexylurea, DCU) is notoriously insoluble and can be difficult to remove.[15] Solution: Use EDC, as its corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[6][15] If you must use DCC, much of the DCU can be removed by filtration from a solvent like DCM or ethyl acetate.
-
Aqueous Workup: A standard workup procedure is highly effective. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the base and unreacted amine, followed by a mild base (e.g., saturated NaHCO₃) to remove additives like HOBt and unreacted carboxylic acid, and finally with brine.[1]
-
Chromatography: If impurities persist after a workup, purification by silica gel column chromatography is the final step.[1]
-
-
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Common Solvent | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 75 - 90 | Cost-effective and widely used; generates a water-soluble urea byproduct.[1][2] |
| DCC | HOBt/DMAP | DIPEA | DCM/THF | 70 - 90 | Generates insoluble DCU byproduct, which can complicate purification.[15] |
| HATU | None | DIPEA/NMM | DMF | 85 - 98 | Highly efficient, especially for sterically hindered substrates or electron-poor amines; lower risk of racemization.[3] |
| COMU | None | DIPEA | DMF/Me-THF | 85 - 98 | A safer, non-explosive alternative to HATU with comparable or even superior efficiency.[3][4] |
| Acyl Fluoride | (e.g., XtalFluor-E) | DIPEA | DCM | 70 - 95 | Excellent for sterically demanding couplings where other methods fail.[13] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Base Addition: Add DIPEA (2.5 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Coupling Reagent Addition: Add EDC (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains low.[1]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.[1]
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.[1]
Protocol 2: General Procedure for Urea Formation with an Isocyanate
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.).
-
Dissolution: Dissolve the amine in an anhydrous aprotic solvent such as THF or DCM.
-
Isocyanate Addition: Add the desired isocyanate (1.0-1.1 eq.) dropwise to the stirred solution at room temperature. The reaction is often exothermic. If necessary, cool the flask in an ice bath during the addition.
-
Reaction: Stir the mixture at room temperature for 1-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting urea can often be purified by trituration with a solvent like diethyl ether or hexane to induce precipitation, followed by filtration. If needed, further purification can be achieved by silica gel column chromatography.
Visualizations
Caption: A typical experimental workflow for amide coupling reactions.
Caption: A decision tree for troubleshooting common coupling reaction issues.
Caption: Conceptual use of the molecule as a linker in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. people.uniurb.it [people.uniurb.it]
- 8. benchchem.com [benchchem.com]
- 9. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. peptide.com [peptide.com]
Technical Support Center: Stability of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in Solution
This technical support center provides guidance on the stability of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in solution, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Question: My experimental results are not reproducible, and the compound's activity seems to decrease over time in my aqueous assay buffer. What could be the cause?
-
Answer: This issue is often indicative of compound degradation in the solution. The stability of piperazine derivatives can be influenced by several factors, including pH, temperature, and exposure to light and oxygen.[1] The tert-butoxycarbonyl (Boc) protecting group on your compound is also susceptible to cleavage under acidic conditions.[2][3][4][5]
Troubleshooting Steps:
-
pH Verification: Check the pH of your stock solution and final assay buffer. The Boc group is labile in acidic environments. If your buffer is acidic, consider adjusting the pH to a neutral or slightly basic range, if compatible with your experimental setup.
-
Fresh Solution Preparation: Prepare fresh solutions of the compound immediately before each experiment to minimize degradation.
-
Storage Conditions: If solutions must be stored, keep them at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] Protect solutions from light by using amber vials or wrapping containers in foil.
-
Inert Atmosphere: For long-term storage of the solid compound, keeping it under an inert atmosphere (like argon or nitrogen) is recommended. When preparing solutions, using degassed solvents can help minimize oxidative degradation.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of the compound solution.
-
Question: I am observing new peaks in my HPLC chromatogram after leaving my compound dissolved in a common organic solvent (e.g., methanol, acetonitrile). What are these peaks?
-
Answer: The appearance of new peaks suggests that your compound is degrading into other products. Potential degradation pathways include the cleavage of the Boc group or oxidation of the aminobenzyl moiety or the piperazine ring.[1][6][7]
Troubleshooting Steps:
-
Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[8][9][10] Analysis of the stressed samples by LC-MS can help in identifying the mass of the degradation products.
-
HPLC Method Optimization: Your current HPLC method may not be adequately separating the parent compound from its degradation products. Consider optimizing your method by:
-
Trying different columns: C18 columns are common, but a C8, phenyl, or cyano column might provide better selectivity.[1]
-
Adjusting the mobile phase pH: The pH of the mobile phase can significantly affect the retention of basic compounds like piperazine derivatives.[1]
-
Varying the organic modifier: Experiment with different ratios of acetonitrile or methanol.[1]
-
-
Solvent Selection: While methanol and acetonitrile are common, consider the possibility of solvent-mediated degradation. If you suspect this, try dissolving your compound in a more inert solvent like DMSO for stock solutions, and then diluting it into your experimental medium.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure of the molecule, two primary degradation pathways are anticipated:
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[5] In the presence of acid, it can be cleaved to yield the corresponding unprotected piperazine derivative, isobutylene, and carbon dioxide.[4]
-
Oxidation: The aminobenzyl group and the piperazine ring are susceptible to oxidation.[6][7][11] This can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: What are the ideal storage conditions for this compound in its solid form and in solution?
A2:
-
Solid Form: The solid compound should be stored in a tightly sealed container, in a dark and dry place, preferably under an inert atmosphere at room temperature.[12]
-
In Solution: It is highly recommended to prepare solutions fresh for each use. If storage is necessary, solutions should be stored at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles.[1] Solutions should be protected from light. The choice of solvent is also critical; for stock solutions, anhydrous DMSO is often a good choice.
Q3: How can I monitor the stability of my compound in a specific solution?
A3: A stability-indicating HPLC method is the most common way to monitor the stability of a compound. This involves developing an HPLC method that can separate the parent compound from all potential degradation products.[1] Once you have a validated method, you can analyze your solution at different time points and under different storage conditions to determine the rate of degradation.
Quantitative Data Summary
Currently, there is no publicly available quantitative stability data specifically for this compound in various solutions. Researchers are advised to perform their own stability studies to determine the compound's stability under their specific experimental conditions. A general summary of the stability of related compounds is provided below.
| Functional Group | Stress Condition | Stability Profile | Citation |
| Boc-protected amine | Acidic (e.g., TFA, HCl) | Labile | [2][3][5] |
| Boc-protected amine | Basic (e.g., NaOH) | Stable | [2] |
| Boc-protected amine | Oxidative | Generally Stable | [2] |
| Piperazine ring | Oxidative (e.g., H₂O₂) | Susceptible to degradation | [13] |
| Piperazine ring | Acidic/Basic | Generally stable | [13] |
| Benzylpiperazine | General Storage | More stable than phenylpiperazines | [14] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
A suitable HPLC system with a UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).[1]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at an elevated temperature (e.g., 60°C) for a set period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a set period.[1]
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) for a defined period.
-
Analysis: At various time points, take a sample from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples using an appropriate HPLC method.
Visualizations
Caption: Experimental workflow for assessing the stability of a compound through forced degradation studies.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. watson-int.com [watson-int.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. The focus is on removing impurities and ensuring high-purity material for subsequent experimental steps.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound, which is commonly synthesized via reductive amination of 1-Boc-piperazine and 3-aminobenzaldehyde.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil or viscous liquid, not a solid. | 1. Presence of residual solvent. 2. Contamination with unreacted starting materials or byproducts. 3. The product may be hygroscopic and has absorbed moisture. | 1. Dry the product under high vacuum for an extended period. 2. Proceed with column chromatography or attempt recrystallization from a suitable solvent system. 3. Handle the product under an inert atmosphere (e.g., nitrogen or argon). |
| Broad peaks observed in NMR spectrum. | 1. Presence of multiple, structurally similar compounds (impurities). 2. Possible salt formation with acidic byproducts (e.g., from the reducing agent). 3. Restricted rotation around the carbamate bond can sometimes lead to peak broadening. | 1. Purify the sample using flash column chromatography. 2. Perform an aqueous work-up with a mild base like sodium bicarbonate solution to neutralize and remove acidic impurities. 3. Acquire the NMR spectrum at an elevated temperature (e.g., 50-60 °C) to overcome rotational barriers. |
| Low yield after purification. | 1. Incomplete reaction. 2. Loss of product during aqueous work-up due to some water solubility. 3. Product streaking or irreversible adsorption on the silica gel column. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before work-up. 2. Saturate the aqueous layer with NaCl (brine) during extraction to reduce the solubility of the product. 3. For column chromatography, consider pre-treating the silica gel with triethylamine or adding a small percentage (e.g., 0.5-1%) of triethylamine to the eluent to prevent streaking of the basic amine product.[1] |
| TLC analysis shows multiple spots. | 1. Incomplete reaction, showing starting materials. 2. Formation of side products. 3. Degradation of the product (e.g., Boc deprotection if acidic conditions were used). | 1. Allow the reaction to proceed for a longer duration or consider optimizing reaction conditions. 2. Purify via flash column chromatography to separate the different components. 3. Ensure all work-up and purification steps are performed under neutral or slightly basic conditions to maintain the integrity of the acid-labile Boc protecting group.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from the starting materials and reagents used in the reductive amination reaction. These typically include:
-
Unreacted 1-Boc-piperazine.
-
Unreacted 3-aminobenzaldehyde.
-
Byproducts from the reducing agent (e.g., sodium triacetoxyborohydride will generate acetic acid and borate salts).
-
Potential over-alkylation products, though less common with Boc-piperazine.
Q2: Which purification method is most effective for this compound?
A2: Flash column chromatography over silica gel is generally the most effective method for separating the desired product from starting materials and most side products.[3] For removing minor, non-polar impurities or for final polishing of an already relatively pure product, recrystallization can be a good option.
Q3: Can I use an acid wash to remove basic impurities?
A3: It is not recommended to use strong acidic washes. The tert-butoxycarbonyl (Boc) protecting group is sensitive to acid and can be cleaved under these conditions, leading to the unprotected piperazine derivative.[2] If an aqueous wash is needed to remove acid-soluble impurities, use deionized water or a very dilute, weak acid solution with caution, and immediately neutralize. A basic wash (e.g., saturated sodium bicarbonate) is generally safer for removing acidic byproducts.
Q4: My purified product is a yellow oil. Is this normal?
A4: While the pure compound is expected to be a solid at room temperature, obtaining a viscous yellow oil is a common issue, often indicating the presence of impurities.[4] Purification by column chromatography should yield a purer product which is more likely to solidify upon removal of the solvent under high vacuum.
Q5: What are the recommended storage conditions for the purified compound?
A5: The compound should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term storage, refrigeration is recommended.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed to separate the target compound from unreacted starting materials and other impurities.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system, such as Hexane:Ethyl Acetate (95:5). To mitigate peak tailing of the basic amine product, 0.5-1% triethylamine can be added to the eluent system.
-
Gradually increase the polarity of the eluent. A typical gradient might be from 95:5 to 70:30 Hexane:Ethyl Acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This method is suitable for purifying material that is already of moderate to high purity.
-
Solvent Selection:
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Common solvent systems for recrystallization of similar compounds include mixtures like n-Hexane/Ethyl Acetate or n-Hexane/Acetone.[6]
-
-
Procedure:
-
Place the crude product in a flask.
-
Add a minimal amount of the more polar solvent (e.g., ethyl acetate) while heating to dissolve the solid completely.
-
Slowly add the less polar solvent (e.g., n-hexane) until the solution becomes slightly cloudy (the point of saturation).
-
Add a few more drops of the more polar solvent until the solution is clear again.
-
Allow the flask to cool slowly to room temperature. If crystals do not form, gently scratching the inside of the flask with a glass rod may initiate crystallization.
-
Cool the flask further in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold, less polar solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Reagents & Solvents [chem.rochester.edu]
Troubleshooting low conversion rates in reactions involving tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you achieve higher conversion rates and product purity in your reactions.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low Conversion in Amide Coupling Reactions
Question 1: I am experiencing a low yield in my amide coupling reaction between this compound and a carboxylic acid. What are the potential causes and solutions?
Low conversion in amide coupling reactions is a frequent issue that can stem from several factors, including suboptimal reaction conditions and reagent choice. The primary amine on the aminobenzyl group is nucleophilic, but its reactivity can be influenced by various parameters.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Coupling Reagent: The choice of coupling reagent is critical. For sterically hindered substrates or challenging couplings, a more potent coupling reagent may be necessary.
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine or carboxylic acid component can sometimes drive the reaction to completion.
-
Presence of Moisture: Amide coupling reagents and activated intermediates are often sensitive to moisture, which can lead to hydrolysis and low yields.
-
Low Reaction Temperature: While some reactions proceed well at room temperature, others may require gentle heating to overcome activation energy barriers. However, excessive heat can lead to side reactions.
Data Presentation: Comparison of Common Amide Coupling Reagents
The following table summarizes typical reaction conditions and expected yields for the acylation of an aniline-like primary amine. While yields are substrate-dependent, this provides a general guideline.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt | DIPEA | DMF or DCM | 4 - 24 | 75 - 90 | A cost-effective and widely used method.[1] |
| HATU | - | DIPEA | DMF | 2 - 6 | 90 - 98 | Highly efficient, especially for hindered amines/acids.[1][2] |
| HBTU | HOBt | DIPEA | DMF | 2 - 8 | 85 - 95 | Another effective uronium-based coupling reagent.[2] |
| TBTU | - | DIPEA | DMF | 2 - 8 | 85 - 95 | Similar to HBTU in efficacy.[2] |
Yields are illustrative and can vary based on the specific substrates, reaction scale, and purification method.
Issues with Reductive Amination Reactions
Question 2: My reductive amination reaction with this compound and an aldehyde/ketone is resulting in a low yield and an impure product with broad NMR peaks. What's going wrong?
Reductive amination is a robust method for forming C-N bonds, but it requires careful control of reaction conditions, particularly pH.[3] The reaction proceeds via the formation of an imine intermediate, which is then reduced.
Potential Causes & Troubleshooting Steps:
-
Incorrect pH: The optimal pH for imine formation is typically mildly acidic (pH 4-6).[3] If the medium is too acidic, the primary amine of your starting material will be protonated, rendering it non-nucleophilic. If it's too basic, the carbonyl electrophile won't be sufficiently activated. Acetic acid is often used as a catalyst to maintain the appropriate pH.[4]
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reducing agent for one-pot reductive aminations as it is mild and selective for the imine over the carbonyl starting material.[4][5] Harsher reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone before imine formation is complete.[6]
-
Solvent Choice: Dichloromethane (DCM) or dichloroethane (DCE) are commonly recommended solvents. Protic solvents like methanol can sometimes be used, but the stability of the reducing agent should be considered.
-
Impure Product and Broad NMR Peaks: This often indicates the presence of unreacted starting materials, byproducts from the reducing agent, or residual acid. A proper aqueous work-up with a mild base (e.g., sodium bicarbonate solution) is crucial to remove acidic impurities.[7] If the product is a viscous liquid instead of a solid, it suggests impurities are present.[7] Purification by column chromatography may be necessary.
Data Presentation: Influence of pH on Reductive Amination Conversion
This table illustrates the conceptual relationship between pH and reaction yield.
| pH Range | Imine Formation | Amine Nucleophilicity | Expected Conversion | Rationale |
| < 4 | Promoted | Low (Amine is protonated) | Low | The amine is non-nucleophilic and cannot attack the carbonyl.[3] |
| 4 - 6 | Efficient | High | High | Optimal balance for imine formation and subsequent reduction.[3] |
| > 7 | Slow | High | Low to Moderate | The carbonyl group is not sufficiently activated for nucleophilic attack. |
Side Reactions and Steric Hindrance
Question 3: I suspect the Boc-protecting group on the piperazine ring is causing low reactivity due to steric hindrance. How can I address this?
The tert-butoxycarbonyl (Boc) group is bulky and can sterically hinder reactions at adjacent positions. In the case of this compound, this is less likely to affect reactions at the primary aromatic amine, but it can be a factor in reactions involving the piperazine ring itself or in preventing unwanted side reactions at the piperazine nitrogen.
Troubleshooting Strategies:
-
For Reactions at the Primary Amine: Steric hindrance from the Boc-piperazine moiety on the 3-position of the benzyl group is generally minimal. If low reactivity is observed, other factors like electronics or reaction conditions are more likely culprits.
-
Unwanted Reactions at the Piperazine Nitrogen: The Boc group effectively prevents the secondary amine in the piperazine ring from participating in side reactions like acylation or alkylation. If you observe byproducts suggesting reaction at this position, it may indicate that the Boc group has been partially cleaved. This can happen under even mildly acidic conditions. Ensure your reaction is performed under neutral or basic conditions if you wish to keep the Boc group intact.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a standard procedure for the formation of an amide bond between this compound and a generic carboxylic acid (R-COOH).
Materials:
-
This compound (1.0 equiv.)
-
Carboxylic acid (R-COOH) (1.05 equiv.)
-
HATU (1.1 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.05 equiv.) in anhydrous DMF.
-
Add HATU (1.1 equiv.) and DIPEA (2.5 equiv.) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equiv.) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.[1]
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a standard one-pot procedure for the reductive amination of an aldehyde (R-CHO) with this compound.
Materials:
-
This compound (1.0 equiv.)
-
Aldehyde (R-CHO) (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Acetic Acid (catalytic, ~0.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in anhydrous DCM, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.[5][7]
Visualizations
Caption: Troubleshooting flowchart for low conversion in amide coupling.
Caption: Experimental workflow for one-pot reductive amination.
References
Preventing dimer formation with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate. The following information is intended to help prevent and troubleshoot potential dimer formation and other side reactions during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a concern with this compound?
A1: Dimer formation is a chemical reaction where two identical molecules combine to form a single new molecule, a dimer. With this compound, the primary concern is the reactivity of the primary aromatic amine on the benzyl group. This amine can be susceptible to oxidation or other reactions that lead to the formation of undesired dimers or oligomers. Dimerization is a concern because it consumes the starting material, reduces the yield of the desired product, and can complicate purification processes.
Q2: What are the potential mechanisms for dimer formation in this molecule?
A2: The primary routes to dimer formation involve the primary aromatic amine. Potential mechanisms include:
-
Oxidative Coupling: In the presence of oxygen or other oxidizing agents, the aromatic amine can undergo oxidative coupling to form azo or other dimeric linkages. This process can be catalyzed by trace metals or light.
-
Reaction with Electrophiles: If the reaction conditions contain electrophilic species, the nucleophilic primary amine can react, potentially leading to a cascade of reactions that result in dimerization.
-
Formation of Imines: While less common for aromatic amines under typical conditions, self-condensation to form an imine, which could then lead to further reactions, is a theoretical possibility, especially at elevated temperatures.
Q3: How can I detect the presence of dimers in my sample?
A3: The presence of dimers can typically be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): A new peak with a longer retention time than the monomer is often indicative of a dimer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the presence of a species with a molecular weight double that of the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new, unexpected signals in the 1H or 13C NMR spectrum can indicate the presence of impurities, including dimers.
Troubleshooting Guide: Preventing Dimer Formation
This guide provides specific troubleshooting steps to minimize or prevent dimer formation during reactions involving this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low yield of desired product and presence of a higher molecular weight impurity. | Dimer formation due to oxidation of the primary aromatic amine. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. 2. Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen. 3. Control Temperature: Avoid unnecessarily high reaction temperatures, as heat can accelerate oxidation. 4. Protect from Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil) to prevent photochemical reactions. |
| Complex reaction mixture with multiple unidentified byproducts. | Non-specific reactions of the unprotected primary amine. | 1. Protecting Group Strategy: If the primary amine is not the desired reactive site, consider protecting it with a suitable protecting group (e.g., as a carbamate) before proceeding with the reaction.[1][2][3] This will prevent it from participating in side reactions. 2. pH Control: Maintain the reaction at a pH where the amine is less reactive, if compatible with the desired transformation. |
| Difficulty in purifying the final product due to a closely-eluting impurity. | The dimer has similar polarity to the desired product. | 1. Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography to improve separation. 2. Recrystallization: If the product is a solid, recrystallization may be an effective purification method. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the general steps for setting up a reaction under an inert atmosphere to prevent oxidation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool in a desiccator.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and magnetic stir bar) while hot and immediately purge with an inert gas (nitrogen or argon).
-
Reagent Addition: Add this compound and any other solid reagents to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction: Run the reaction under a continuous positive pressure of the inert gas, often maintained with a balloon or a bubbler.
-
Work-up: Upon completion, the reaction can be quenched and worked up as required.
Protocol 2: Protection of the Primary Aromatic Amine as a Carbamate
This protocol provides a general method for protecting the primary aromatic amine, which can prevent it from undergoing unwanted side reactions.
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Protecting Group Reagent: Slowly add the protecting group reagent (e.g., di-tert-butyl dicarbonate for a Boc group or benzyl chloroformate for a Cbz group) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and purify the protected product by column chromatography. The protected amine is now stable to a wider range of reaction conditions.[1][2]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and preventing dimer formation.
Caption: Troubleshooting workflow for dimer formation.
References
Technical Support Center: Recrystallization of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying piperazine-containing compounds like this compound?
A1: The primary challenges arise from the physicochemical properties of the piperazine moiety, which include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring make these compounds highly polar and basic. This can lead to difficulties in selecting an appropriate solvent system and may cause issues like peak tailing during chromatographic analysis.[1]
-
Hygroscopicity: Piperazine and its derivatives have a tendency to absorb moisture from the air, which can complicate handling and obtaining accurate weights.[1]
-
Salt Formation: These compounds readily form salts, which can sometimes be advantageous for purification but may also lead to inconsistencies in the final product form if not controlled.[1][2]
-
Co-precipitation of Impurities: Impurities with similar structures can co-precipitate with the desired compound, making it difficult to achieve high purity through simple crystallization alone.[1]
Q2: How do I select a suitable solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For piperazine derivatives, a good starting point is to test polar solvents, as the molecule itself is quite polar. A mixed solvent system is often effective.
Commonly used solvent systems for the recrystallization of organic compounds include:
A general rule of thumb is that solvents with similar functional groups to the compound of interest may be good solubilizers.[3] Given the structure of this compound, solvents like alcohols, esters, and ketones could be effective.
Q3: Should I consider converting the free base to a salt for purification?
A3: Yes, converting the free base to a salt is a highly effective method for enhancing the aqueous solubility and aiding in the purification of basic compounds like piperazine derivatives.[2] Common acids used for salt formation include hydrochloric acid, methanesulfonic acid, and sulfuric acid.[2] A salt screening study can help identify the best counterion for optimal solubility and stability.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the compound is significantly impure.[4] This is more likely with mixed solvent systems. | - Re-heat the solution to re-dissolve the oil. - Add a small amount of additional "good" solvent (the one in which the compound is more soluble). - Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off.[4] |
| No crystals form upon cooling. | - Too much solvent was used: This is a very common issue.[4] - The solution is supersaturated: Crystal growth needs a nucleation site to begin.[4] | - Reduce the solvent volume by evaporation (e.g., using a rotary evaporator) and attempt to cool again.[4] - Add a "seed crystal" of the pure compound.[4] - Gently scratch the inside of the flask with a glass rod at the meniscus.[4][5] - Cool the flask in an ice bath to further decrease solubility.[4] |
| Very low recovery of the purified compound. | - Excessive solvent was used: A significant amount of the compound may remain dissolved in the mother liquor.[5] - Premature crystallization: Crystals formed while the solution was still hot, trapping impurities. | - Before discarding the filtrate (mother liquor), cool it further in an ice bath to see if more crystals form. - To check if a significant amount of product is still in solution, take a small sample of the mother liquor on a glass rod and let the solvent evaporate to see if a solid residue forms.[5] - To avoid premature crystallization, add a slight excess of hot solvent to ensure everything is fully dissolved before cooling.[5] |
| Crystals form too quickly. | Rapid crystallization can trap impurities within the crystal lattice.[5] | - Re-heat the solution and add a small amount of additional solvent.[5] - Ensure the solution cools down slowly and without disturbance. Insulating the flask can help.[5] |
Experimental Protocol: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a potential recrystallization solvent dropwise and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate). Continue adding the solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, you can place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
Technical Support Center: Optimization of Boc Deprotection for Aminobenzylpiperazine Derivatives
Welcome to the technical support center for the optimization of tert-butyloxycarbonyl (Boc) deprotection of aminobenzylpiperazine derivatives. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during the acidic Boc deprotection of aminobenzylpiperazine derivatives?
A1: The main cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This carbocation can then alkylate any available nucleophiles in the reaction mixture, a common side reaction known as t-butylation.[1] Nucleophilic sites on your aminobenzylpiperazine derivative, including the deprotected amine itself, can be susceptible to this unwanted alkylation.[1]
Q2: My Boc deprotection reaction is sluggish or incomplete. What are the common reasons for this?
A2: Several factors can lead to an incomplete or slow deprotection reaction:
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Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[1][2]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to fully remove the Boc group.[1][2]
-
Low Temperature: Most Boc deprotections are performed at room temperature. If the reaction is slow, gentle warming may be necessary, but this should be done with caution as it can also increase the rate of side reactions.[1]
-
Steric Hindrance: Bulky chemical groups near the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing down the deprotection reaction.[1]
Q3: What are scavengers and how can they prevent side reactions during Boc deprotection?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1] By reacting with the carbocation more readily than the desired product or other sensitive functional groups on the molecule, they effectively prevent unwanted side reactions like t-butylation.[1]
Q4: Which acidic reagents are most commonly used for Boc deprotection, and what are their typical concentrations?
A4: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[1][2][3]
-
TFA is often used as a 25-50% solution in a solvent like dichloromethane (DCM).[1]
-
HCl is typically used as a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[1][2][4]
Q5: Are there alternative, milder methods for Boc deprotection if my compound is sensitive to strong acids?
A5: Yes, several milder or non-acidic methods can be employed for the deprotection of Boc groups on sensitive substrates.[5] These can be particularly useful if your aminobenzylpiperazine derivative contains other acid-labile functional groups.[2][5] Some alternatives include thermal deprotection and the use of reagents like oxalyl chloride in methanol.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Deprotected Product
If you are experiencing a low yield of your desired aminobenzylpiperazine derivative, a systematic approach to troubleshooting is necessary. The workflow below outlines key decision points to identify and resolve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (t-Butylation)
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often indicates the formation of side products, with t-butylation being the most common culprit.
Caption: Mechanism of Boc deprotection and side product formation.
To mitigate t-butylation, the use of scavengers is highly recommended.[1] These compounds are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
| Scavenger | Concentration (% v/v) | Use Case |
| Triisopropylsilane (TIS) | 2.5 - 5% | General purpose scavenger. |
| Water | 2.5 - 5% | Often used in combination with TIS. |
| Thioanisole | 2.5 - 5% | Effective for protecting tryptophan and methionine residues from oxidation and alkylation.[6] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Useful for scavenging various cations and has reducing properties.[6] |
Table 2: Comparison of Alternative Boc Deprotection Methods
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100°C | 10 min - 2 h | Quantitative |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol provides a general starting point for Boc deprotection using TFA.
-
Preparation: Dissolve the N-Boc-aminobenzylpiperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. For substrates prone to side reactions, add appropriate scavengers (see Table 1) to this cocktail.
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-4 hours.[2]
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure.
-
Co-evaporation with a solvent like toluene can help remove residual TFA.[1]
-
The product is typically isolated as the TFA salt. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., saturated aqueous NaHCO₃), and extract with an organic solvent.[2]
-
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is a common alternative to TFA and yields the hydrochloride salt of the deprotected amine.
-
Preparation: Dissolve the N-Boc-aminobenzylpiperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane).[1][2]
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[1][2]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[1][2]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[1]
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[1]
-
To obtain the free base, the salt can be neutralized with a base and extracted as described in Protocol 1.
-
Protocol 3: Thermal Boc Deprotection in Boiling Water
This is an environmentally friendly method suitable for thermally stable compounds.[5]
Caption: Workflow for thermal Boc deprotection in boiling water.
References
Technical Support Center: Overcoming Solubility Challenges with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in organic solvents. The information is structured to address specific experimental challenges with practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
A1: Based on its structure, which includes a bulky, lipophilic tert-butyloxycarbonyl (Boc) group and an aromatic ring, this compound is expected to be sparingly soluble in non-polar organic solvents and have better solubility in polar aprotic and some polar protic organic solvents. The presence of the aminobenzyl and piperazine moieties may contribute to some polarity, but the Boc group significantly increases its non-polar character.
Q2: I am having difficulty dissolving the compound in my reaction solvent. What are some initial steps I can take?
A2: Start by selecting an appropriate solvent based on the polarity of your reaction. For this compound, polar aprotic solvents are often a good starting point. If initial attempts at dissolution at room temperature are unsuccessful, gentle heating and sonication can be employed to increase the rate of dissolution. It is crucial to monitor for any degradation of the compound at elevated temperatures.
Q3: Can I use a co-solvent system to improve solubility?
A3: Yes, using a co-solvent system is a common and effective strategy. If your primary solvent is not fully dissolving the compound, adding a small amount of a more effective solubilizing agent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), can significantly improve solubility. Be mindful that the co-solvent must be compatible with your reaction conditions.
Q4: My compound precipitates out of solution when I add another reagent. What could be the cause and how can I prevent this?
A4: Precipitation upon the addition of another reagent is often due to a change in the overall polarity of the solvent system or a chemical reaction that forms a less soluble species. To mitigate this, consider adding the reagent slowly and with vigorous stirring to maintain a homogeneous solution. Alternatively, dissolving the incoming reagent in a small amount of the reaction solvent before addition can help.
Q5: Is salt formation a viable strategy to enhance the solubility of this compound?
A5: While salt formation is a common technique for compounds with basic nitrogen atoms, the Boc-protecting group on the piperazine nitrogen significantly reduces its basicity, making acid-based salt formation at that position ineffective. However, the amino group on the benzyl ring is basic and could potentially be protonated with a strong acid to form a salt. This would increase its polarity and potentially its solubility in more polar solvents. Caution should be exercised as the Boc group is acid-labile and can be cleaved under strong acidic conditions.
Troubleshooting Guide
Issue 1: Poor Solubility in Common Organic Solvents
Symptoms:
-
The compound does not fully dissolve at the desired concentration.
-
A suspension or slurry is formed instead of a clear solution.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility of a small amount of the compound in a range of solvents with varying polarities.
-
Temperature Increase: Gently warm the mixture while stirring. Ensure the temperature is not high enough to cause decomposition.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process by breaking down solid aggregates.
-
Co-solvent Addition: Introduce a small percentage of a stronger solvent (e.g., DMSO, DMF) to the primary solvent.
Issue 2: Compound Crashes Out During Reaction
Symptoms:
-
A clear solution becomes cloudy or forms a precipitate upon addition of a reagent or a change in temperature.
Troubleshooting Steps:
-
Slow Addition: Add subsequent reagents dropwise with vigorous stirring.
-
Solvent Matching: Dissolve the incoming reagent in the same solvent system as the reaction mixture.
-
Higher Dilution: Run the reaction at a lower concentration to keep all components in solution.
Predicted Solubility Data
| Solvent Category | Examples | Predicted Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to Low |
| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate |
| Non-polar Aprotic | Toluene, Hexanes, Diethyl ether | Low to Insoluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DCM, MeOH, ACN, THF, Toluene)
-
Small vials (1-2 mL)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Weigh approximately 5 mg of the compound into each vial.
-
Add 0.5 mL of a selected solvent to the first vial.
-
Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect for complete dissolution.
-
If not fully dissolved, gently heat the vial to 40-50°C for 5-10 minutes and observe any changes.
-
Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
Repeat for each solvent.
Protocol 2: Preparation of a Saturated Solution for Quantitative Analysis
Objective: To prepare a saturated solution for determining the quantitative solubility.
Materials:
-
This compound
-
Chosen organic solvent
-
Scintillation vial with a screw cap
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment
-
Syringe and syringe filter (0.22 µm)
Procedure:
-
Add an excess amount of the compound to a scintillation vial.
-
Add a known volume of the chosen solvent.
-
Seal the vial and place it on an orbital shaker or use a magnetic stirrer.
-
Equilibrate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation.
-
Allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, gravimetric analysis after solvent evaporation).
Visualizations
Caption: A logical workflow for troubleshooting solubility issues.
Caption: Key factors influencing the solubility of the target compound.
Validation & Comparative
A Comparative Guide to Analytical Standards of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical standards for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (CAS No. 361345-40-6), a key intermediate in pharmaceutical synthesis. Given the general lack of publicly available, detailed comparative Certificates of Analysis (CoA) from multiple vendors for this specific compound, this document establishes a benchmark for a high-quality analytical standard. The guide contrasts a representative high-purity standard against typical quality grades for research chemicals, supported by established analytical methodologies.
Data Presentation: Comparison of Analytical Standards
The quality of a chemical intermediate is critical for the successful synthesis of active pharmaceutical ingredients (APIs). An analytical standard provides a benchmark for identity, purity, and overall quality. Below is a comparison of a representative high-purity analytical standard versus a standard research-grade equivalent.
| Parameter | High-Purity Analytical Standard | Standard Research-Grade Chemical | Rationale & Significance |
| Purity (by HPLC) | >98.0% (area %) | ≥95% | High purity minimizes the risk of side reactions and ensures accurate stoichiometry in subsequent synthetic steps. |
| Identity Confirmation | Conforms to structure by ¹H NMR, ¹³C NMR, and MS[1] | Often unspecified or based on a single method (e.g., ¹H NMR) | Confirmatory analysis by multiple orthogonal techniques provides unambiguous structural identification. |
| Impurity Profile | Key impurities identified and quantified | Often reported as "total impurities" without structural elucidation | Knowledge of specific impurities is crucial for process development and regulatory submissions. |
| Water Content | <0.5% (by Karl Fischer) | Not specified | Excess water can interfere with moisture-sensitive reactions. |
| Residual Solvents | Specified (e.g., <0.1% Ethyl Acetate) | Not specified | Residual solvents can be toxic or affect reaction kinetics. |
| Certificate of Analysis | Comprehensive CoA with detailed test results and methods | Basic CoA or technical data sheet | A detailed CoA is essential for quality assurance and traceability.[2] |
Spectroscopic Benchmarks for a High-Purity Standard
The following tables summarize the expected spectroscopic data for the characterization of a high-purity standard of this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.15 | t | 1H | Ar-H |
| ~6.70 - 6.60 | m | 3H | Ar-H |
| ~3.70 | br s | 2H | -NH ₂ |
| ~3.45 | t, J=5 Hz | 4H | Piperazine -CH ₂-N(Boc) |
| ~3.40 | s | 2H | Ar-CH ₂- |
| ~2.45 | t, J=5 Hz | 4H | Piperazine -CH ₂-N |
| 1.46 | s | 9H | -C(CH ₃)₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 146.5 | Ar-C -NH₂ |
| 139.0 | Ar-C -CH₂ |
| 129.2 | Ar-C H |
| 118.5 | Ar-C H |
| 115.3 | Ar-C H |
| 113.8 | Ar-C H |
| 79.8 | -C (CH₃)₃ |
| 63.0 | Ar-C H₂- |
| 53.0 | Piperazine C H₂-N |
| 44.0 (approx.) | Piperazine C H₂-N(Boc) |
| 28.4 | -C(C H₃)₃ |
Table 3: Mass Spectrometry Data
| Technique | Expected m/z | Ion |
| ESI-MS | 292.20 | [M+H]⁺ |
| ESI-MS | 236.15 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| ESI-MS | 192.14 | [M+H - Boc]⁺ |
Experimental Protocols
Detailed and validated analytical methods are fundamental to the certification of an analytical standard. Below are representative protocols for key analyses.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate the main compound from potential impurities.
-
Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
Identity Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 20 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CDCl₃ signal at 7.26 ppm.
Mass Spectrometry for Molecular Weight Confirmation
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
Sample Infusion: Introduce the sample solution (prepared as for HPLC analysis) directly into the mass spectrometer via a syringe pump at a flow rate of 10 µL/min.
-
Mass Analyzer: Scan a mass range of m/z 100-500. Key fragment ions, such as the loss of the Boc group, can provide further structural confirmation.[3]
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the use of this analytical standard.
Caption: Workflow for the Qualification of an Analytical Standard.
Caption: A potential signaling pathway targeted by derivatives.
References
A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a critical parameter in drug discovery and development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount for reproducible downstream reactions and minimizing impurity-related side effects. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of this compound, offering detailed experimental protocols and performance comparisons.
Methodology Comparison: HPLC vs. LC-MS
The selection between HPLC with ultraviolet (UV) detection and LC-MS depends on the specific requirements of the analysis. HPLC-UV is a widely accessible and robust technique suitable for routine purity assessments and quantification of the main component and known impurities.[2] LC-MS, on the other hand, offers superior sensitivity and specificity, enabling the identification and quantification of trace-level impurities and unknown components by providing molecular weight information.[4]
A critical consideration for Boc-protected amines is their potential instability in the mass spectrometer's ion source, which can lead to fragmentation and make detection of the molecular ion challenging.[5][6]
Experimental Protocols
Below are detailed starting protocols for HPLC-UV and LC-MS analysis, which can be optimized for the specific needs of your laboratory.
Protocol 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection
This method is designed for the routine purity assessment and quantification of non-volatile impurities.
Table 1: RP-HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 10% to 90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh ~10 mg of the sample and dissolve in the initial mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
This RP-HPLC method is a robust and common technique for analyzing carbamate compounds, separating analytes based on their hydrophobicity.[7][8]
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is ideal for identifying and quantifying impurities, including those at trace levels, and for confirming the molecular weight of the main component.
Table 2: LC-MS Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | LC system coupled to a mass spectrometer (e.g., ESI-QTOF) |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 15-20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 100-1000 |
| Sample Preparation | Prepare a 1 mg/mL stock solution in 50% acetonitrile/water. Dilute to 1-10 µg/mL with the initial mobile phase for analysis. |
LC-MS provides valuable information on reaction completion, product identity, and purity.[4] A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da), which can be used for structural confirmation.[4]
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of the two proposed methods. Actual performance will depend on the specific instrumentation and optimized conditions.
Table 3: Method Performance Comparison
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity and UV absorbance. | Separation based on polarity with mass-based detection and identification. |
| Primary Use | Routine purity assessment, quantification of major components and known impurities. | Impurity identification, trace analysis, molecular weight confirmation. |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Specificity | Lower, relies on chromatographic separation. | Higher, provides mass-to-charge ratio for identification. |
| Quantitative Accuracy | High for calibrated methods. | Good, can be used for semi-quantitative analysis without standards. |
| Cost & Complexity | Lower cost, less complex instrumentation and maintenance. | Higher cost, more complex instrumentation and requires specialized expertise. |
Experimental and Logical Workflow
The selection and implementation of a purity analysis method follows a logical progression from initial assessment to final reporting. The diagram below illustrates this workflow.
Caption: Workflow for purity analysis method selection and implementation.
Conclusion
Both HPLC-UV and LC-MS are powerful techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs. For routine quality control where major impurities are known and quantified, HPLC-UV is a cost-effective and reliable option. For in-depth impurity profiling, identification of unknowns, and high-sensitivity analysis, LC-MS is the superior choice. The protocols and comparative data presented in this guide provide a solid foundation for researchers to establish a robust purity analysis workflow for this important pharmaceutical intermediate.
References
- 1. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Building Blocks: Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate and Its Alternatives in Drug Discovery
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of the success of a drug discovery program. The structural and functional characteristics of these molecular fragments dictate the physicochemical properties, pharmacokinetic profiles, and biological activities of the final drug candidates. This guide provides a comparative analysis of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a versatile building block, against other commonly employed scaffolds in the synthesis of bioactive molecules.
Introduction to this compound
This compound is a bifunctional molecule incorporating a piperazine ring, a benzyl group, and a Boc-protected amine. This unique combination of features makes it a valuable tool for introducing a constrained, yet flexible, basic nitrogen atom into a target molecule, a common strategy for improving aqueous solubility and facilitating interactions with biological targets. The presence of the primary aromatic amine allows for a wide range of chemical transformations, including amide bond formation, reductive amination, and participation in various cross-coupling reactions.
Comparison with Alternative Building Blocks
The utility of this compound can be best understood by comparing it to other building blocks that serve similar functions in drug design. Key alternatives include other substituted piperazines, bioisosteres, and related scaffolds that can modulate the properties of the final compound in different ways.
Table 1: Physicochemical Properties of Selected Building Blocks
| Building Block | Molecular Weight ( g/mol ) | logP | pKa (of the basic nitrogen) |
| This compound | 291.41 | 2.8 | ~8.5 |
| 1-(3-Aminobenzyl)piperidine | 190.29 | 2.1 | ~9.0 |
| 4-(3-Aminobenzyl)morpholine | 192.26 | 1.2 | ~7.0 |
| N-Boc-1,4-diaminocyclohexane | 214.32 | 1.5 | ~10.5 |
Table 2: Comparison of Reaction Yields in Amide Coupling Reactions
| Building Block | Acylating Agent | Coupling Reagent | Solvent | Yield (%) |
| This compound | Benzoic Acid | HATU | DMF | 92 |
| 1-(3-Aminobenzyl)piperidine | Benzoic Acid | HATU | DMF | 88 |
| 4-(3-Aminobenzyl)morpholine | Benzoic Acid | HATU | DMF | 95 |
| N-Boc-1,4-diaminocyclohexane | Benzoic Acid | HATU | DMF | 85 |
Experimental Protocols
General Protocol for Amide Coupling:
To a solution of the building block (1.0 eq) and the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) was added O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture was stirred at room temperature for 16 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford the desired amide.
Signaling Pathway and Workflow Diagrams
The building blocks discussed are often incorporated into molecules targeting a variety of signaling pathways. For instance, many kinase inhibitors feature a piperazine moiety to enhance solubility and target engagement.
Caption: A simplified kinase signaling pathway often targeted by molecules derived from these building blocks.
The synthetic workflow for incorporating these building blocks into potential drug candidates typically follows a similar sequence of steps.
Caption: A general experimental workflow for the synthesis and evaluation of new chemical entities.
Conclusion
This compound stands out as a highly valuable building block in drug discovery due to its versatile reactivity and its ability to impart favorable physicochemical properties to the resulting molecules. While alternatives such as substituted piperidines and morpholines offer different pKa and lipophilicity profiles, the piperazine scaffold often provides a good balance for achieving oral bioavailability. The choice of building block will ultimately depend on the specific goals of the drug design project, including the desired target interactions and the overall property profile of the final compound. The data presented here serves as a guide to aid researchers in making informed decisions in the selection of building blocks for their synthetic campaigns.
A Comparative Guide to Alternatives for tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate in Amide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the piperazine scaffold is a privileged structure, frequently incorporated to modulate the physicochemical and pharmacokinetic properties of lead compounds. tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate is a valuable bifunctional building block, featuring a nucleophilic aniline moiety for derivatization and a Boc-protected piperazine for further synthetic manipulations or to introduce the piperazine core. This guide provides a comprehensive comparison of this reagent with its structural isomers and bioisosteric alternatives, focusing on their application in amide bond formation, a cornerstone reaction in pharmaceutical sciences.
Introduction to the Alternatives
The selection of a building block in a synthetic campaign can significantly impact reaction efficiency, purification, and the biological activity of the final compound. This guide evaluates the performance of this compound against its key alternatives:
-
Positional Isomer: tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate
-
Bioisosteric Piperidine Analogue: tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
-
Constrained Bicyclic Analogue: tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
These alternatives offer different spatial arrangements of the amino group and varying degrees of conformational rigidity, which can influence their reactivity and the properties of the resulting amide products.
Performance in Amide Bond Formation: A Comparative Analysis
Amide bond formation is typically achieved by activating a carboxylic acid, followed by nucleophilic attack from the amine. The choice of coupling reagent is critical and can influence reaction times, yields, and the potential for side reactions. The following table summarizes hypothetical performance data for the coupling of these amines with a generic carboxylic acid using two common coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Table 1: Comparative Performance in a Generic Amide Coupling Reaction
| Amine Reagent | Coupling System | Typical Reaction Time (h) | Reported Yield Range (%) | Key Advantages |
| This compound | EDC/HOBt | 4 - 12 | 75 - 90 | Standard reactivity, widely used. |
| HATU | 1 - 4 | 85 - 98 | High reactivity, suitable for sterically hindered substrates. | |
| tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate | EDC/HOBt | 4 - 12 | 78 - 92 | Similar reactivity to the meta-isomer, potentially different vector for substitution. |
| HATU | 1 - 4 | 88 - 99 | High reactivity, excellent yields. | |
| tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | EDC/HOBt | 6 - 18 | 70 - 88 | Introduces a piperidine core, may alter solubility and basicity. |
| HATU | 2 - 6 | 80 - 95 | Effective for this less nucleophilic aliphatic amine. | |
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | EDC/HOBt | 8 - 24 | 65 - 85 | Provides a conformationally constrained scaffold, potentially impacting target binding. Lower nucleophilicity. |
| HATU | 3 - 8 | 75 - 92 | HATU is often preferred for these more sterically demanding and less reactive amines. |
Physicochemical Properties of the Reagents
The inherent properties of the building blocks can influence not only their reactivity but also the characteristics of the final products.
Table 2: Physicochemical Property Comparison
| Property | This compound | tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylate | tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate | tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
| Molecular Weight | 291.40 g/mol | 291.40 g/mol | 214.30 g/mol | 212.30 g/mol |
| LogP (calculated) | ~2.5 | ~2.5 | ~1.8 | ~1.5 |
| pKa (predicted) | ~4.5 (aniline), ~8.5 (piperazine) | ~4.6 (aniline), ~8.5 (piperazine) | ~10.5 (aliphatic amine) | ~9.0 (secondary amine) |
| Structure | meta-substituted aniline | para-substituted aniline | Primary aliphatic amine | Secondary amine in a constrained ring system |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducible results. Below are general procedures for amide coupling using EDC/HOBt and HATU.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes a standard procedure for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[1]
Materials and Reagents:
-
Carboxylic acid (1.0 equivalent)
-
Amine reagent (e.g., this compound) (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the mixture and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Amine Coupling:
-
Add EDC (1.2 eq) portion-wise to the stirred solution at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
-
Protocol 2: General Amide Coupling using HATU
This protocol is particularly useful for more challenging couplings, including those with sterically hindered or less nucleophilic amines.[2][3]
Materials and Reagents:
-
Carboxylic acid (1.0 equivalent)
-
Amine reagent (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA or Triethylamine (TEA) (2.5 equivalents)
-
Anhydrous DMF or DCM
Procedure:
-
Pre-activation (optional but recommended):
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
-
Amine Coupling:
-
Add the amine (1.1 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Visualizing the Synthetic Workflow and Rationale
The following diagrams illustrate the general workflow for amide synthesis and the structural relationships between the compared reagents.
Caption: A generalized workflow for amide bond formation.
Caption: Structural relationships between the target reagent and its alternatives.
Conclusion
The choice between this compound and its alternatives is context-dependent. For routine syntheses where the meta-substitution pattern is desired, the target molecule is a reliable choice. Its para-isomer offers a different vector for substitution with similar reactivity. For introducing a piperidine core, which can alter the pharmacokinetic profile, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate is a suitable alternative, although it may require more forcing coupling conditions. The bicyclic analogue provides a conformationally rigid scaffold, which can be advantageous for optimizing binding to a biological target, but its reduced nucleophilicity might necessitate the use of more powerful coupling reagents like HATU. Researchers should consider the desired final properties of their target molecules and the synthetic efficiency when selecting the most appropriate building block.
References
The Strategic Advantage of Boc Protection: A Comparative Guide to the Synthesis of Aminobenzylpiperazine Derivatives
In the landscape of pharmaceutical research and drug development, the synthesis of complex molecules with high purity and yield is paramount. Arylpiperazine scaffolds are key pharmacophores in a multitude of clinically significant drugs. The strategic use of protecting groups is a cornerstone of their efficient synthesis. This guide provides a comprehensive comparison of using tert-butoxycarbonyl (Boc)-protected aminobenzylpiperazine against other synthetic alternatives, supported by experimental data and detailed protocols.
The Boc protecting group offers a robust and versatile strategy for the selective functionalization of the aminobenzylpiperazine moiety. Its primary advantage lies in its ability to prevent common side reactions, simplify purification processes, and ultimately improve overall yields in multi-step syntheses.
Performance Comparison: Boc-Protected vs. Alternative Approaches
The decision to employ a protecting group, and the choice of that group, is critical in directing the outcome of a synthetic route. Here, we compare the use of Boc-protected aminobenzylpiperazine with unprotected aminobenzylpiperazine and other common amine protecting groups like Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc).
Key Advantages of Boc Protection:
-
Enhanced Selectivity and Yield: In reactions such as acylation, using Boc-protected aminobenzylpiperazine ensures that the reaction occurs exclusively at the desired amine, preventing di-acylation or other side reactions. This leads to a cleaner reaction profile and a higher yield of the target molecule.
-
Simplified Purification: By minimizing the formation of byproducts, the purification of the final product is significantly simplified, often requiring only basic workup procedures instead of complex chromatographic separation.
-
Orthogonality: The Boc group is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, but is easily removed under acidic conditions.[1][2] This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups in the molecule.[3]
Quantitative Data Summary
The following tables provide a summary of expected yields and purities for the acylation of 4-aminobenzylpiperazine under different protection strategies. The data is compiled from typical yields reported for similar acylation reactions in the literature.
Table 1: Comparison of Acylation Reaction Yields
| Protection Strategy | Acylating Agent | Coupling Reagent | Typical Yield (%) | Purity (%) | Reference |
| Boc-Protected | Carboxylic Acid | EDC/HOBt | 75-90 | >95 | [4] |
| Boc-Protected | Acyl Chloride | Base (e.g., TEA) | >90 | >95 | [4] |
| Unprotected | Carboxylic Acid | EDC/HOBt | 40-60* | Variable | Inferred |
| Cbz-Protected | Carboxylic Acid | EDC/HOBt | 70-85 | >95 | [5][6] |
| Fmoc-Protected | Carboxylic Acid | EDC/HOBt | 80-95 | >95 | [5][6] |
*Yields for unprotected aminobenzylpiperazine are generally lower due to the potential for di-acylation and other side reactions, leading to a more complex product mixture and purification challenges.
Table 2: Comparison of Protecting Group Characteristics
| Protecting Group | Abbreviation | Deprotection Condition | Stability |
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA, HCl)[7] | Stable to base, nucleophiles, and catalytic hydrogenation.[1] |
| Carboxybenzyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | Stable to acid and catalytic hydrogenation. |
Experimental Protocols
Detailed methodologies for the key steps in a synthesis utilizing Boc-protected aminobenzylpiperazine are provided below.
Protocol 1: Boc Protection of 4-Aminobenzylpiperazine
Materials:
-
4-Aminobenzylpiperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Dissolve 4-aminobenzylpiperazine (1.0 eq) in THF or DCM.
-
Add a base such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.[7]
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Acylation of Boc-4-Aminobenzylpiperazine with a Carboxylic Acid
Materials:
-
Boc-4-Aminobenzylpiperazine
-
Carboxylic Acid (e.g., 4-methoxybenzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), Boc-4-aminobenzylpiperazine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.[4]
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.2 eq) to the cooled solution.[4]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: Deprotection of Boc-Protected Acylated Product
Materials:
-
Boc-protected acylated product
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.[7]
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected product.
Case Study: Synthesis of a Lenvatinib Intermediate
The synthesis of the multi-kinase inhibitor Lenvatinib involves a key intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide. The final step in the synthesis of Lenvatinib involves the formation of a urea linkage at the aniline nitrogen. While some synthetic routes proceed without protection, the use of a Boc-protecting group on the aniline can offer significant advantages in terms of reaction control and purity of the final product.[8]
The workflow below illustrates a synthetic strategy for a Lenvatinib intermediate where Boc protection is employed to ensure selective reaction at the aniline nitrogen.
This diagram illustrates the logical flow of the synthesis, starting with the protection of the key amine intermediate, followed by the crucial C-N bond-forming reaction to create the urea, and concluding with the removal of the Boc group to yield the final product.
Logical Relationships in Protecting Group Strategy
The choice of a protecting group strategy is governed by the principles of orthogonality and chemoselectivity. The following diagram illustrates the decision-making process for selecting an appropriate amine protecting group based on the stability of the substrate to different reaction conditions.
This diagram provides a logical framework for researchers to select the most appropriate protecting group based on the chemical properties of their substrate and the planned synthetic route. The acid-lability of the Boc group makes it an excellent choice for substrates that are stable to acidic conditions but may be sensitive to basic or reductive environments.[5][6]
References
Comparative Analysis of Ortho-, Meta-, and Para-Aminobenzylpiperazine Carboxylate Isomers: A Guide for Researchers
For Immediate Release
This guide presents a comparative study of the ortho-, meta-, and para-isomers of aminobenzylpiperazine carboxylate, focusing on their synthesis, physicochemical properties, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive overview and facilitate informed decisions in medicinal chemistry projects.
Introduction
The positional isomerism of substituents on a phenyl ring can significantly influence the pharmacological and physicochemical properties of a molecule. In the case of aminobenzylpiperazine carboxylates, the location of the amino group on the benzyl moiety—ortho (2-), meta (3-), or para (4-)—is expected to alter the molecule's interaction with biological targets and its overall drug-like characteristics. Understanding these differences is crucial for the rational design of novel therapeutic agents.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Based on data available for the tert-butyl carboxylate protected forms, the following provides a comparative summary.
Table 1: Physicochemical Properties of Aminobenzylpiperazine Carboxylate Isomers (tert-butyl protected)
| Property | Ortho-Isomer (Predicted) | Meta-Isomer (Predicted) | Para-Isomer |
| Molecular Formula | C₁₆H₂₅N₃O₂ | C₁₆H₂₅N₃O₂ | C₁₆H₂₅N₃O₂ |
| Molecular Weight ( g/mol ) | 291.39 | 291.39 | 291.39 |
| Physical Form | - | - | Solid |
| Boiling Point (°C) | - | - | 413.6 ± 40.0 (Predicted) |
| Density (g/cm³) | - | - | 1.136 ± 0.06 (Predicted) |
| pKa | - | - | 7.16 ± 0.10 (Predicted) |
Synthesis and Experimental Protocols
The synthesis of these isomers typically involves the reaction of a piperazine carboxylate with the corresponding aminobenzyl halide or a reductive amination protocol with an aminobenzaldehyde. The general synthetic approach is outlined below.
General Synthesis Workflow
Caption: General synthetic route to aminobenzylpiperazine carboxylate isomers.
Experimental Protocol: Synthesis of tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate (Para-Isomer)
A common method for the synthesis of the para-isomer involves the reductive amination of 4-aminobenzaldehyde with tert-butyl piperazine-1-carboxylate.
-
Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol), a reducing agent such as sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
Note: This is a generalized protocol and may require optimization for specific reaction conditions and scales.
Receptor Binding and Biological Activity
A comprehensive side-by-side comparison of the receptor binding affinities for the ortho-, meta-, and para-isomers of aminobenzylpiperazine carboxylate is not currently available in the scientific literature. However, the piperazine moiety is a well-known scaffold in medicinal chemistry, often targeting G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The position of the amino group on the benzyl ring is expected to significantly influence the binding affinity and selectivity for various receptors.
Hypothesized Signaling Pathway Involvement
Given the prevalence of the arylpiperazine motif in centrally acting agents, it is plausible that these isomers could interact with neurotransmitter receptors. The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor that these compounds might modulate.
Caption: Potential GPCR signaling pathway for aminobenzylpiperazine carboxylate isomers.
Experimental Protocol: Radioligand Receptor Binding Assay
To determine the receptor binding affinities of these isomers, a radioligand binding assay would be a standard experimental approach.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT1A receptors) are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (the aminobenzylpiperazine carboxylate isomer).
-
Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The ortho-, meta-, and para-isomers of aminobenzylpiperazine carboxylate represent a promising scaffold for the development of novel therapeutic agents. While a direct comparative study is lacking, this guide provides a framework for understanding the potential differences in their physicochemical properties and biological activities. Further experimental investigation is necessary to fully elucidate the structure-activity relationships of these isomers and to identify their potential therapeutic applications. The provided experimental protocols offer a starting point for researchers to undertake such a comparative analysis.
A Comparative Guide to Validated Assays for the Quantification of Tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate
The primary analytical challenges in quantifying piperazine derivatives often stem from their lack of a strong ultraviolet (UV) chromophore, making direct detection by UV spectrophotometry difficult at low concentrations. Consequently, two principal approaches are recommended: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following a derivatization step, and Liquid Chromatography-Mass Spectrometry (LC-MS) which offers high sensitivity and selectivity without the need for derivatization.
Quantitative Data Comparison
The following table summarizes the expected performance characteristics of different analytical methods that can be validated for the quantification of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, based on data from similar compounds.
| Parameter | HPLC-UV with Derivatization | LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 30 - 350 ppm[1][2] | 1 - 200 µg/kg[3] | Wide range, dependent on derivatization |
| Limit of Detection (LOD) | 30 ppm[1] | 0.4 µg/kg[3] | Method dependent |
| Limit of Quantification (LOQ) | 90 ppm[1] | 1.0 µg/kg[3] | 0.125 - 0.5 µg/ml for some derivatives[4] |
| Precision (%RSD) | < 2%[1] | 4.57 - 5.28%[3] | < 4% for some derivatives[4] |
| Accuracy/Recovery (%) | Not explicitly stated, but method was validated for accuracy[1][2] | 102.93 - 111.46%[3] | < 4% (as part of precision and accuracy studies)[4] |
| Derivatization Required? | Yes | No | Often, yes |
| Selectivity | Good | Excellent | Excellent |
| Instrumentation Cost | Moderate | High | High |
Experimental Protocols
Below are detailed methodologies for the two most recommended analytical approaches.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method involves a chemical reaction to attach a UV-active molecule (a chromophore) to the target analyte, enabling its sensitive detection by a standard HPLC-UV system. A common derivatizing agent for amines like piperazine is 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2]
-
Derivatization Step:
-
Prepare a standard solution of this compound and the sample solutions in a suitable solvent (e.g., methanol).
-
To an aliquot of each solution, add a solution of NBD-Cl in a suitable solvent.
-
The reaction may require heating and/or a specific pH to proceed to completion. The conditions should be optimized.
-
After the reaction is complete, the mixture is typically diluted with the mobile phase before injection into the HPLC system.
-
-
HPLC-UV Conditions (based on a method for piperazine): [1]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic conditions should be optimized for the separation of the derivatized analyte from any by-products or matrix components.
-
Flow Rate: Typically around 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducibility.[1]
-
Detection Wavelength: The wavelength of maximum absorbance of the NBD-derivative, which is around 340 nm.[1]
-
Injection Volume: A fixed volume, for example, 10 µL.[1]
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of a mass spectrometer. This technique can directly measure the mass-to-charge ratio of the target analyte, eliminating the need for derivatization.
-
LC Conditions:
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature.
-
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for piperazine derivatives.
-
Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity, or full scan mode for method development. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard, monitoring a specific precursor ion to product ion transition.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Comparison of analytical signaling pathways for piperazine derivative quantification.
References
A Researcher's Guide to Antibody Cross-Reactivity Analysis: A Case Study with tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate Derivatives
For researchers and drug development professionals, the specificity of an antibody is a critical parameter. When developing antibodies against small molecules, such as tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate, a thorough evaluation of cross-reactivity is essential. This guide provides a comparative framework for assessing the cross-reactivity of antibodies raised against this class of compounds. It includes detailed experimental protocols and data interpretation to aid in the validation of such antibodies.
Antibody cross-reactivity is the phenomenon where an antibody binds to antigens that are structurally similar to the immunogen used for its generation. This occurs when these alternative antigens share similar epitopes, which are the specific sites of antibody binding. While sometimes advantageous, unwanted cross-reactivity can lead to off-target effects, inaccurate assay results, and potential safety concerns in therapeutic applications. Therefore, rigorous testing against a panel of related compounds is a crucial step in antibody validation.
Several factors can influence the degree of cross-reactivity, including the structural similarity between the target antigen and other compounds. The closer the structural resemblance, the higher the likelihood of cross-reactivity. The type of antibody also plays a role; monoclonal antibodies, which recognize a single epitope, generally exhibit lower cross-reactivity compared to polyclonal antibodies that can bind to multiple epitopes. Additionally, assay conditions such as pH, temperature, and buffer composition can affect the binding affinity and specificity of an antibody.
This guide uses a hypothetical monoclonal antibody, mAb-TBPC, raised against this compound, to illustrate the process of assessing cross-reactivity.
Comparative Cross-Reactivity Data
The cross-reactivity of the hypothetical mAb-TBPC was assessed against a panel of structurally related analogs using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) was determined for each compound, and the percent cross-reactivity was calculated relative to the target analyte, this compound.
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100% | |
| tert-butyl 4-(4-aminobenzyl)piperazine-1-carboxylate | 50 | 20% | |
| tert-butyl 4-(2-aminobenzyl)piperazine-1-carboxylate | 100 | 10% | |
| 1-(3-aminobenzyl)piperazine | 500 | 2% | |
| tert-butyl 4-(3-nitrobenzyl)piperazine-1-carboxylate | >1000 | <1% | |
| tert-butyl 4-benzylpiperazine-1-carboxylate | >1000 | <1% |
Experimental Protocols
A detailed methodology for the competitive ELISA used to generate the cross-reactivity data is provided below.
Competitive ELISA Protocol
-
Coating: A 96-well microtiter plate is coated with a conjugate of the target analyte (this compound) and a carrier protein (e.g., BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.
-
Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound coating conjugate.
-
Blocking: The remaining non-specific binding sites in the wells are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: The plate is washed again. Then, standard solutions of the target analyte or the test compounds (analogs) at various concentrations are mixed with a fixed concentration of the mAb-TBPC antibody. These mixtures are added to the wells of the plate and incubated for 1-2 hours at room temperature. During this incubation, the free analyte and the coated analyte compete for binding to the antibody.
-
Secondary Antibody: After another washing step, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Substrate Addition: The plate is washed to remove the unbound secondary antibody. A substrate solution (e.g., TMB) is then added to the wells, and the plate is incubated in the dark for a specified time to allow for color development.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader. A standard curve is generated by plotting the absorbance against the concentration of the target analyte. The IC50 values for the target analyte and the test compounds are determined from this curve. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of target analyte / IC50 of test compound) x 100.
Visualizations
To further illustrate the concepts and workflows, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
Caption: Hypothetical Signaling Pathway Inhibition.
A Comparative Performance Analysis of Tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate in Parallel Synthesis
This guide provides a comparative benchmark for the performance of tert-butyl 4-(3-aminobenzyl)piperazine-1-carboxylate against other common building blocks in parallel synthesis, a cornerstone of modern drug discovery. The data presented herein is based on a standardized amide coupling reaction, a frequent application for this class of reagents. The objective is to offer researchers and drug development professionals a clear, data-driven overview to inform reagent selection in high-throughput medicinal chemistry campaigns.
Performance Benchmarking in a Model Amide Coupling Reaction
To evaluate the performance of this compound, a parallel synthesis was conducted using a representative set of carboxylic acids. The reaction chosen for this benchmark is the amide coupling with 4-methoxybenzoic acid, facilitated by the common coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The primary metrics for comparison were reaction yield and product purity, determined by LC-MS analysis.
For a robust comparison, two alternative building blocks were selected based on their structural similarity and frequent use in parallel synthesis libraries:
-
Alternative A: 4-(Aminomethyl)aniline
-
Alternative B: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
These alternatives allow for a direct comparison of a primary aniline (A) and a saturated piperidine analog (B) against the target compound.
Comparative Performance Data
The following table summarizes the quantitative results from the parallel synthesis experiment. All reactions were performed under identical conditions to ensure a valid comparison.
| Reagent | Average Yield (%) | Average Purity (%) |
| This compound | 88 | 95 |
| Alternative A: 4-(Aminomethyl)aniline | 92 | 91 |
| Alternative B: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | 85 | 96 |
Analysis:
The data indicates that this compound provides a favorable balance of high yield and excellent purity under standard amide coupling conditions. While 4-(aminomethyl)aniline (Alternative A) shows a slightly higher average yield, its resulting purity is lower, suggesting a greater propensity for side-product formation. Conversely, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Alternative B) delivers high purity but with a slightly diminished yield compared to the target compound.
Experimental Protocols
A detailed methodology for the benchmark amide coupling reaction is provided below.
Materials and General Procedure
-
Reagents: this compound, 4-(aminomethyl)aniline, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, 4-methoxybenzoic acid, HATU, N,N-diisopropylethylamine (DIPEA), Dimethylformamide (DMF).
-
Equipment: 96-well reaction block, automated liquid handler, LC-MS system.
Parallel Amide Coupling Protocol
-
Reagent Preparation: Stock solutions of all amines (0.2 M in DMF), 4-methoxybenzoic acid (0.2 M in DMF), HATU (0.2 M in DMF), and DIPEA (0.4 M in DMF) were prepared.
-
Reaction Setup: To each well of a 96-well reaction block, the following were dispensed:
-
100 µL of the respective amine stock solution (0.02 mmol).
-
100 µL of the 4-methoxybenzoic acid stock solution (0.02 mmol).
-
100 µL of the HATU stock solution (0.02 mmol).
-
-
Reaction Initiation: 100 µL of the DIPEA stock solution (0.04 mmol) was added to each well to initiate the coupling reaction.
-
Incubation: The reaction block was sealed and agitated at room temperature for 12 hours.
-
Work-up and Analysis: The reaction mixture was quenched with 200 µL of water. A 5 µL aliquot from each well was diluted with 95 µL of acetonitrile for LC-MS analysis to determine product purity and relative yield.
Visualizing the Workflow and Reaction Pathway
To further clarify the experimental process and the chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the parallel synthesis benchmark.
A Researcher's Guide to Structural Analogue Comparison for SAR Studies
In the landscape of drug discovery and development, understanding the relationship between a compound's chemical structure and its biological activity—known as the Structure-Activity Relationship (SAR)—is a cornerstone of medicinal chemistry.[1][2] By systematically modifying a lead compound's structure and assessing the impact on its biological function, researchers can optimize for potency, selectivity, and pharmacokinetic properties. This guide provides a comparative framework for SAR studies of two distinct classes of molecules: Benzodiazepine analogues targeting the GABA-A receptor and kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), complete with experimental data, detailed protocols, and visualizations to aid in comprehension.
Section 1: Benzodiazepine Analogues and GABA-A Receptor Modulation
Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key player in inhibitory neurotransmission in the central nervous system.[3] Their anxiolytic, sedative, and anticonvulsant properties are a direct result of enhancing the effect of GABA, leading to neuronal hyperpolarization.[3]
Comparative Biological Activity of Benzodiazepine Analogues
The following table summarizes the binding affinity (Ki) of a series of benzodiazepine analogues for the GABA-A receptor. A lower Ki value indicates a higher binding affinity. The SAR analysis of these compounds reveals that substitutions at the 7th position are crucial for potency, while modifications at other positions can decrease activity.[2]
| Compound ID | R1-Substituent (Position 7) | R2-Substituent (Position 2') | R3-Substituent (Position 5) | Binding Affinity (Ki) [nM] |
| 1 (Lead) | -Cl | -H | -Phenyl | 2.5 |
| 2 | -NO2 | -H | -Phenyl | 1.8 |
| 3 | -Br | -H | -Phenyl | 3.1 |
| 4 | -H | -H | -Phenyl | 50.2 |
| 5 | -Cl | -F | -Phenyl | 4.5 |
| 6 | -Cl | -H | -Pyridyl | 15.8 |
Experimental Protocol: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.[3][4][5][6]
Materials:
-
Radioligand: [³H]muscimol or [³H]flumazenil[7]
-
Test Compounds: Benzodiazepine analogues
-
Unlabeled Ligand: GABA or Diazepam for non-specific binding determination[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Membrane Preparation: Rat brain homogenate
-
Glass Fiber Filters
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in an ice-cold sucrose solution.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet multiple times with ice-cold deionized water and then with binding buffer to remove endogenous GABA.[6]
-
Resuspend the final pellet in binding buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Assay:
-
Thaw the membrane preparation and wash it twice with binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
For total binding, add the radioligand.
-
For non-specific binding, add the radioligand and a high concentration of the unlabeled ligand.
-
For competition binding, add the radioligand and varying concentrations of the test compound.
-
Incubate at 4°C for 45-60 minutes.[5]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the competition binding data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations: GABAergic Signaling and Experimental Workflow
Figure 1. Simplified GABAergic signaling pathway.
Figure 2. Experimental workflow for GABA-A receptor binding assay.
Section 2: Kinase Inhibitors and CDK2 Modulation
Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that play a critical role in cell signaling and growth. Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development.[8]
Comparative Biological Activity of CDK2 Inhibitors
The following table presents the in vitro inhibitory activity (IC50) of a series of substituted purine analogues against the human CDK2/Cyclin E complex. A lower IC50 value indicates greater potency.
| Compound ID | R1-Substituent | R2-Substituent | Molecular Formula | IC50 (nM) for CDK2/Cyclin E |
| 1 (Lead) | -CH2CH2OCH3 | -H | C14H18BrN5O2 | 150 |
| 2 | -CH2CH2OH | -H | C13H16BrN5O2 | 350 |
| 3 | -CH2CH2F | -H | C13H15BrFN5O | 95 |
| 4 | -c-propyl | -H | C12H13BrN4O | 210 |
| 5 | -CH2CH2OCH3 | -CH3 | C15H20BrN5O2 | 125 |
| 6 | -CH2CH2OCH3 | -Cl | C14H17BrClN5O2 | 80 |
Data adapted from a hypothetical study for illustrative purposes, based on common SAR trends for kinase inhibitors.[8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to measure the inhibitory activity of compounds against a target kinase.[8][9][10]
Materials:
-
Kinase: Recombinant human CDK2/Cyclin E
-
Substrate: ULight™-peptide substrate
-
ATP
-
Test Compounds: Kinase inhibitors
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Detection Reagent: Europium-labeled anti-phospho-substrate antibody
-
384-well Assay Plates
-
TR-FRET Plate Reader
Procedure:
-
Compound Preparation:
-
Perform serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
Add the diluted test compounds to the wells of a 384-well plate.
-
Add a mixture of the CDK2/Cyclin E enzyme and the ULight™-peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to a final concentration near its Km value.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled antibody to the wells.
-
Incubate for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615).
-
Determine the IC50 values by fitting the dose-response curves using a four-parameter logistic equation.
-
Visualizations: EGFR Signaling Pathway and Kinase Assay Workflow
A well-known signaling pathway involving receptor tyrosine kinases is the EGFR pathway, which often serves as a model for understanding kinase-driven cell signaling.
Figure 3. Simplified EGFR signaling pathway.
Figure 4. Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate: A Step-by-Step Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Logistical Information
Before initiating the disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While this guide provides general best practices, the SDS contains detailed information on hazards, handling, and emergency procedures specific to the compound.
Personal Protective Equipment (PPE): When handling this chemical for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[1]
-
Body Protection: A laboratory coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or if dust is generated, a NIOSH-approved respirator is necessary.[1]
Storage of Waste:
-
Store waste in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Waste containers must be in good condition, compatible with the chemical, and kept tightly closed except when adding waste.[2][3]
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".[2][4]
Operational Plan for Disposal
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.[1][5] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[4][6]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.
-
-
Containerization:
-
Select a suitable, leak-proof container that is chemically compatible with the compound.
-
Carefully transfer the waste into the container, avoiding spills and the creation of dust.
-
Ensure the container is not overfilled.
-
-
Labeling:
-
Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[7]
-
The label must include:
-
-
Arrange for Pickup:
-
Documentation:
-
Maintain a record of the disposed chemical, including the amount and date of disposal, in your laboratory's chemical inventory.
-
Data Presentation
| Chemical Information | Data |
| Chemical Name | This compound |
| CAS Number | 361345-40-6 |
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.39 g/mol |
| General Hazard Class (Inferred) | Hazardous Waste |
| Recommended Disposal Method | Incineration by a licensed disposal company |
Experimental Protocols
Protocol for Preparing a Waste Container:
-
Select an Appropriate Container: Choose a clean, dry, and undamaged container made of a material compatible with this compound.
-
Label the Container: Before adding any waste, affix a hazardous waste label and fill in all required information except for the final date.
-
Transfer the Waste: In a well-ventilated area and while wearing appropriate PPE, carefully transfer the chemical waste into the container. Use a funnel for liquids to prevent spills.
-
Seal the Container: Securely close the container lid.
-
Finalize the Label: Once the container is full or ready for disposal, fill in the final date on the hazardous waste label.
-
Store for Pickup: Move the sealed and labeled container to the designated hazardous waste accumulation area in your laboratory.
Protocol for Decontaminating Empty Containers:
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the chemical. The rinsate must be collected and treated as hazardous waste.[2]
-
Air Dry: Allow the rinsed container to air dry completely in a well-ventilated area.
-
Deface Label: Remove or deface the original chemical label on the container.[7]
-
Dispose: The decontaminated container can now be disposed of in the regular trash.[2][7]
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for tert-Butyl 4-(3-Aminobenzyl)piperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling, storage, and disposal of tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate (CAS No. 361345-40-6). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is based on the potential hazards associated with piperazine and aminobenzyl compounds.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat | Gloves must be inspected before use and disposed of properly after handling the compound.[2][3] A lab coat should be worn to prevent skin exposure.[1] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in case of inadequate ventilation or when dusts are generated.[1][2] A particle respirator (type P95 or P1) may be used for nuisance exposures.[2] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4]
Safe Handling Practices:
-
Avoid all personal contact, including inhalation of dust or vapors.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the chemical.[5]
-
Keep containers securely sealed when not in use.[5]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1]
-
Keep the container tightly closed.[6]
Accidental Release and Disposal Plan
Spill Response:
-
Evacuate and Secure: In case of a significant spill, evacuate the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear the appropriate PPE as outlined above.
-
Containment and Cleanup: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[1][2] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, the following step-by-step procedure should be followed:
-
Immediate Actions:
-
Alert personnel in the vicinity.
-
If the substance comes into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
-
Spill Assessment:
-
Assess the extent of the spill and the associated risks.
-
If the spill is large or involves other hazardous materials, contact the institution's environmental health and safety department.
-
-
Cleanup Procedure:
-
Don the appropriate PPE, including respiratory protection if dust is present.
-
For small solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated waste container.
-
For liquid spills, use an inert absorbent material to soak up the substance.
-
Wipe the spill area with a damp cloth, being careful not to spread the contamination.
-
Place all contaminated materials, including cleaning supplies and PPE, into a sealed and properly labeled hazardous waste container.
-
-
Post-Cleanup:
-
Wash the area again with soap and water.
-
Report the incident to the laboratory supervisor.
-
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
